molecular formula C6H3BrN2O2 B1282476 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one CAS No. 21594-52-5

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Numéro de catalogue: B1282476
Numéro CAS: 21594-52-5
Poids moléculaire: 215 g/mol
Clé InChI: VQPBRWIFFBIRRP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a useful research compound. Its molecular formula is C6H3BrN2O2 and its molecular weight is 215 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-bromo-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPBRWIFFBIRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545057
Record name 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21594-52-5
Record name 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21594-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021594525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.201.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry. Its rigid, bicyclic structure and the presence of a reactive bromine atom make it an attractive scaffold for the synthesis of a variety of substituted derivatives. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its role as an intermediate in the development of kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 215.00 g/mol .[1] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 6-bromo-3H-[1][2]oxazolo[4,5-b]pyridin-2-one[1]
CAS Number 21594-52-5[1]
Molecular Formula C₆H₃BrN₂O₂[1]
SMILES C1=C(C=NC2=C1OC(=O)N2)Br[1]
InChIKey VQPBRWIFFBIRRP-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 215.00 g/mol [1]
Monoisotopic Mass 213.93779 Da[1]
Melting Point 231-234 °C[3]
Form Solid
Purity (typical) ≥97%[4]

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of the parent compound, oxazolo[4,5-b]pyridin-2(3H)-one. The most common brominating agent used is N-bromosuccinimide (NBS).

Experimental Protocol 1: Synthesis via Bromination with NBS in DMF

This protocol is adapted from a method that allows for a straightforward, one-step synthesis with a high yield.[5]

Materials:

  • oxazolo[4,5-b]pyridin-2(3H)-one

  • N-bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve oxazolo[4,5-b]pyridin-2(3H)-one in DMF under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of NBS in DMF.

  • Slowly add the NBS solution to the solution of oxazolo[4,5-b]pyridin-2(3H)-one.

  • Allow the reaction mixture to stir at room temperature overnight.

  • After the reaction is complete, add water to the mixture and chill to precipitate the product.

  • Filter the solid material and wash it thoroughly with water.

  • Dry the collected solid in a vacuum oven at 70 °C.

A patent for a similar one-step synthesis method reports a potential yield of up to 92%.[5]

Experimental Protocol 2: Synthesis via Bromination with NBS in Acetonitrile and Acetic Acid

An alternative procedure utilizes a different solvent system.[3]

Materials:

  • 2,3-dihydropyrido[2,3-d][1][2]oxazol-2-one (a tautomer of oxazolo[4,5-b]pyridin-2(3H)-one)

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Acetic acid

  • Sodium persulfate solution

  • Ether

  • 2 N Sodium hydroxide solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Ethyl acetate

Procedure:

  • In a dry round-bottom flask, dissolve 2,3-dihydropyrido[2,3-d][1][2]oxazol-2-one in a mixture of acetonitrile and acetic acid.

  • Add NBS to the solution in batches and stir the reaction mixture at room temperature for 14 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) and gas chromatography (GC).

  • Upon completion, add sodium persulfate solution.

  • Remove the solvent by rotary evaporation.

  • Add water to the residue and extract twice with ether.

  • Combine the organic phases and wash sequentially with 2 N sodium hydroxide solution and saturated saline.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield pure this compound.[3]

Role in Drug Discovery and Development

While direct biological activity data for this compound is not extensively published, its significance lies in its utility as a key intermediate for the synthesis of potent and selective kinase inhibitors. The oxazolo[4,5-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.

Intermediate in Kinase Inhibitor Synthesis

A key application of this compound is in the development of inhibitors for a range of protein kinases. A patent highlights its use in the synthesis of compounds targeting kinases such as PI3, KIT, CSF-1R, and FLT3, which are implicated in various cancers.[5] The bromine atom at the 6-position serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions like the Suzuki and Heck reactions.[5]

The general workflow for utilizing this intermediate in the synthesis of kinase inhibitors is depicted below.

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Heck) A->B C Functionalized oxazolo[4,5-b]pyridine Derivative B->C D Further Synthetic Modifications C->D E Final Kinase Inhibitor Candidate D->E F Biological Screening (Kinase Assays, Cell-based Assays) E->F G Lead Optimization F->G

Synthetic workflow for developing kinase inhibitors.
Potential for GSK-3β and hDHODH Inhibition

Derivatives of the parent oxazolo[4,5-b]pyridine-2-one scaffold have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in many cellular processes. Inhibition of GSK-3β has shown anti-inflammatory potential. Although not directly tested on this compound, this suggests a potential therapeutic avenue for derivatives of this compound.

The diagram below illustrates the central role of GSK-3β in signaling pathways.

GSK3B_Pathway cluster_upstream Upstream Signals cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects Wnt Wnt GSK3B GSK-3β Wnt->GSK3B Inactivation Growth_Factors Growth Factors (e.g., Insulin) Akt Akt Growth_Factors->Akt Beta_Catenin β-catenin (degradation) GSK3B->Beta_Catenin Phosphorylates Glycogen_Synthase Glycogen Synthase (inactivation) GSK3B->Glycogen_Synthase Phosphorylates Tau_Protein Tau Protein (hyperphosphorylation) GSK3B->Tau_Protein Phosphorylates Akt->GSK3B Inactivation Inhibitor oxazolo[4,5-b]pyridine Derivatives Inhibitor->GSK3B

Simplified GSK-3β signaling pathway.

Furthermore, other derivatives of the oxazolo[4,5-b]pyridine core have been explored as potential anticancer agents through the inhibition of human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be followed when handling this compound.

Conclusion

This compound is a valuable and versatile intermediate in synthetic and medicinal chemistry. Its utility in the construction of diverse molecular architectures, particularly for the development of kinase inhibitors, positions it as a compound of significant interest for drug discovery programs. While further research is needed to elucidate the direct biological activities of this specific molecule, its role as a key building block for potent therapeutic agents is well-established. The synthetic protocols provided herein offer reliable methods for its preparation, enabling further exploration of its potential in developing novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one (CAS: 21594-52-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 21594-52-5, chemically known as 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. This heterocyclic compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional organic materials. Understanding its physicochemical characteristics is paramount for its effective utilization in research and development.

Chemical Identity

IdentifierValue
CAS Number 21594-52-5
IUPAC Name 6-bromo-3H-[1]oxazolo[4,5-b]pyridin-2-one
Molecular Formula C₆H₃BrN₂O₂[2][3][4]
Molecular Weight 215.01 g/mol [2][5]
Canonical SMILES C1=C(C=NC2=C1OC(=O)N2)Br[6]
InChI Key VQPBRWIFFBIRRP-UHFFFAOYSA-N[5]
Synonyms 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one, 6-Bromo-1,3-oxazolo[4,5-b]pyridin-2(3H)-one

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

Experimentally Determined and Predicted Properties
PropertyValueSource
Physical Form Solid, white or off-white crystalline powder[1][7][1][7]
Melting Point 233-235 °C, 232-236 °C[7], 229-236 °C[4][4][7]
Boiling Point (Predicted) 219.7 ± 50.0 °C
Density (Predicted) 2.19 ± 0.1 g/cm³
pKa (Predicted) 1.32 ± 0.20
Storage Temperature Room Temperature, sealed in dry conditions[3][3]
Computational Properties
PropertyValueSource
Number of Heavy Atoms 11
Number of Aromatic Heavy Atoms 9
Fraction Csp3 0.0
Number of Rotatable Bonds 0
Number of H-bond Acceptors 3
Number of H-bond Donors 1
Molar Refractivity 42.33
Topological Polar Surface Area (TPSA) 51.2 Ų[6]
XlogP (Predicted) 1.1[6]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[8]

Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[8][9]

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperatures at which the substance first begins to melt (onset) and completely liquefies (clear point) are recorded. This range represents the melting point.[9]

  • Purity Assessment: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. A broader melting range suggests the presence of impurities.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be experimentally determined via potentiometric titration.[1][10]

Protocol:

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-cosolvent mixture if solubility is low).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution of the compound.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the compound are equal.

Synthesis and Workflow

The synthesis of this compound is typically achieved through the bromination of its precursor, oxazolo[4,5-b]pyridin-2(3H)-one. A common synthetic route is outlined below.

Synthesis Protocol

A general procedure for the synthesis involves the reaction of oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide (NBS) in a suitable solvent.[11]

Protocol:

  • Reaction Setup: Oxazolo[4,5-b]pyridin-2(3H)-one is dissolved in a solvent such as N,N-dimethylformamide (DMF) or a mixture of acetonitrile and acetic acid in a reaction flask under an inert atmosphere.[2]

  • Reagent Addition: N-bromosuccinimide (NBS) is added to the solution, often in portions, while maintaining the reaction temperature.[2]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane and ethyl acetate) to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction and Purification cluster_end Final Product Oxazolo[4,5-b]pyridin-2(3H)-one Oxazolo[4,5-b]pyridin-2(3H)-one Dissolution Dissolution Oxazolo[4,5-b]pyridin-2(3H)-one->Dissolution N-bromosuccinimide (NBS) N-bromosuccinimide (NBS) Bromination Reaction Bromination Reaction N-bromosuccinimide (NBS)->Bromination Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Dissolution Dissolution->Bromination Reaction Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Bromination Reaction->Reaction Monitoring (TLC/GC) Work-up (Quenching, Extraction) Work-up (Quenching, Extraction) Reaction Monitoring (TLC/GC)->Work-up (Quenching, Extraction) Purification (Recrystallization) Purification (Recrystallization) Work-up (Quenching, Extraction)->Purification (Recrystallization) This compound This compound Purification (Recrystallization)->this compound

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Based on the currently available literature, there is no specific information detailing the biological activity or associated signaling pathways for this compound itself. It is primarily utilized as an intermediate in the synthesis of more complex molecules that may possess biological activity. Further research is required to elucidate any intrinsic biological effects of this compound.

Safety Information

The compound is classified with the GHS07 pictogram and a "Warning" signal word. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment. For detailed safety and handling information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound (CAS: 21594-52-5). The tabulated data, along with the outlined experimental protocols for property determination and synthesis, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The lack of reported biological activity underscores its primary role as a synthetic intermediate, highlighting its potential in the creation of novel and functional molecules.

References

Spectroscopic and Synthesis Profile of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data and synthesis protocols for the heterocyclic compound 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. This compound serves as a valuable building block in medicinal chemistry and drug discovery. The information is presented to facilitate further research and development activities.

Core Spectral Data

The following tables summarize the available quantitative spectral data for this compound. It is important to note that a complete set of experimentally verified spectral data is not consistently available in the public domain.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignmentSolventFrequency (MHz)
11.8SingletNHDMSO-d6300
8.25DoubletCH (aromatic)DMSO-d6300
7.85DoubletCH (aromatic)DMSO-d6300

Note: Coupling constants (J values) were not provided in the source literature.

Table 2: ¹³C NMR Spectral Data
Table 3: Infrared (IR) Spectral Data

Specific experimental IR spectral data for this compound is not detailed in the available literature. However, characteristic absorption bands can be predicted based on the functional groups present in the molecule:

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch3200-3100
C=O Stretch (lactone)1800-1750
C=N Stretch1650-1550
C-O Stretch1300-1200
C-Br Stretch700-500
Table 4: Mass Spectrometry (MS) Data

While experimental mass spectra are not widely published, predicted monoisotopic mass and other mass spectrometry parameters are available.

ParameterPredicted ValueSource
Monoisotopic Mass213.9378 uPubChem
[M+H]⁺214.9451 uPubChemLite
[M-H]⁻212.9305 uPubChemLite

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of the parent compound, 3H-oxazolo[4,5-b]pyridin-2-one, using N-bromosuccinimide (NBS).

Materials:

  • 3H-oxazolo[4,5-b]pyridin-2-one

  • N-bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

Procedure:

  • Dissolve 3H-oxazolo[4,5-b]pyridin-2-one in DMF in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Slowly add a solution of N-bromosuccinimide in DMF to the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add water to the mixture to precipitate the crude product.

  • Collect the solid product by filtration and wash it thoroughly with water to remove any remaining DMF and unreacted reagents.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz or higher for ¹H NMR). Standard pulse sequences should be employed.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a mull in Nujol.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode to determine the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Start Start: Synthesis of This compound Purification Purification (Filtration/Recrystallization) Start->Purification Sample_Prep Sample Preparation for Spectroscopic Analysis Purification->Sample_Prep NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis End End: Characterized Compound Data_Analysis->End

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Navigating the Solubility Landscape of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening. This technical guide addresses the current landscape of solubility data for this compound. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive, generalized experimental protocol for researchers to determine the solubility of this compound in relevant organic solvents. The guide details methodologies for both kinetic and thermodynamic solubility determination, ensuring that researchers can generate robust and relevant data for their specific applications.

Introduction

The utility of a chemical compound in research and development is fundamentally linked to its physicochemical properties, with solubility being a critical parameter. For this compound, a compound with potential applications in drug discovery and organic electronics, knowing its behavior in different solvent systems is essential for downstream processes. These processes include reaction condition optimization, crystallization for purification, formulation for in vitro and in vivo testing, and thin-film deposition. This guide serves as a foundational resource for researchers working with this compound, providing a pathway to systematically determine its solubility profile.

Current State of Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L at specified temperatures) for this compound in a range of organic solvents is not extensively reported in publicly accessible databases or scientific journals. However, synthesis and purification procedures from patent literature and chemical supplier documentation indirectly suggest solubility in certain solvents. For instance, solvents such as N,N-dimethylformamide (DMF), acetonitrile, acetic acid, dichloromethane, and ethyl acetate have been used in its synthesis and purification, indicating at least partial solubility.

Given the absence of concrete quantitative data, this guide focuses on empowering researchers to generate this crucial information in their own laboratories. The following sections provide detailed experimental protocols to address this data gap.

Understanding Solubility: Thermodynamic vs. Kinetic

Before proceeding with experimental determination, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic solubility.[1][2][3][4]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where there is a balance between the dissolved and undissolved solid forms of the compound.[2][3] This measurement is typically performed over a longer period (e.g., 24-72 hours) to ensure equilibrium is reached and is considered the "true" solubility.[1]

  • Kinetic Solubility: This is determined by dissolving the compound in a solvent (often a highly solubilizing one like DMSO) and then adding this stock solution to an aqueous or organic medium.[1][4] The concentration at which the compound precipitates is its kinetic solubility. This is a high-throughput method often used in early drug discovery for initial screening.[1][5]

For the purpose of purification, formulation, and many synthetic applications, thermodynamic solubility is the more relevant parameter.

Experimental Protocol for Thermodynamic Solubility Determination

This section outlines a generalized "shake-flask" method, a standard approach for determining thermodynamic solubility.[6]

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Data Presentation

The determined solubility data should be presented in a clear and structured format for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Tetrahydrofuran25Experimental ValueCalculated Value
Dimethyl Sulfoxide25Experimental ValueCalculated Value

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the thermodynamic solubility of this compound.

Solubility_Determination_Workflow A Preparation: Add excess solid compound to vial B Solvent Addition: Add precise volume of solvent A->B C Equilibration: Shake at constant temperature (24-48h) B->C D Sample Collection: Withdraw supernatant C->D E Filtration: Remove undissolved solid (0.22 µm filter) D->E F Dilution: Dilute filtrate to known volume E->F G Quantification: Analyze by HPLC or UV-Vis F->G H Data Analysis: Calculate solubility from calibration curve G->H

Thermodynamic Solubility Determination Workflow.

Conclusion

References

The Pharmacological Potential of Oxazolo[4,5-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biological Activities of the Oxazolo[4,5-b]pyridine Core for Researchers, Scientists, and Drug Development Professionals.

The oxazolo[4,5-b]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural features allow for diverse substitutions, leading to a wide array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the key biological activities associated with the oxazolo[4,5-b]pyridine core, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for seminal assays and visual representations of key signaling pathways are included to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Derivatives of the oxazolo[4,5-b]pyridine core have demonstrated significant cytotoxic effects against various human cancer cell lines. The mechanism of action for these compounds is multifaceted, with evidence pointing towards the inhibition of key enzymes involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various oxazolo[4,5-b]pyridine derivatives has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
18a PC3 (Prostate)7.82Etoposide6.45
A549 (Lung)8.127.23
MCF-7 (Breast)9.048.54
DU-145 (Prostate)8.437.89
18b PC3 (Prostate)8.15Etoposide6.45
A549 (Lung)8.547.23
MCF-7 (Breast)9.288.54
DU-145 (Prostate)8.767.89
18c PC3 (Prostate)8.45Etoposide6.45
A549 (Lung)8.817.23
MCF-7 (Breast)9.538.54
DU-145 (Prostate)9.027.89
18d PC3 (Prostate)8.92Etoposide6.45
A549 (Lung)9.237.23
MCF-7 (Breast)9.878.54
DU-145 (Prostate)9.347.89
18e PC3 (Prostate)9.21Etoposide6.45
A549 (Lung)9.567.23
MCF-7 (Breast)10.128.54
DU-145 (Prostate)9.787.89
18i PC3 (Prostate)9.53Etoposide6.45
A549 (Lung)9.897.23
MCF-7 (Breast)10.458.54
DU-145 (Prostate)10.017.89
2i -2 (hTopo IIα inhibition)Etoposide-
Mechanisms of Anticancer Action

Research suggests that oxazolo[4,5-b]pyridine derivatives exert their anticancer effects through the inhibition of crucial cellular enzymes. Two prominent targets identified are human dihydroorotate dehydrogenase (hDHODH) and human topoisomerase IIα (hTopo IIα).

  • hDHODH Inhibition: This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells. Inhibition of hDHODH leads to pyrimidine starvation, cell cycle arrest, and ultimately, apoptosis.

  • hTopo IIα Inhibition: This enzyme is critical for resolving DNA topological problems during replication and transcription. Its inhibition by oxazolo[4,5-b]pyridine derivatives leads to DNA damage and the induction of apoptosis in cancer cells.

anticancer_pathway cluster_0 Oxazolo[4,5-b]pyridine Derivatives cluster_1 Cellular Targets cluster_2 Downstream Effects OxazoloPyridine Oxazolo[4,5-b]pyridine Derivatives hDHODH hDHODH OxazoloPyridine->hDHODH hTopoIIa hTopo IIα OxazoloPyridine->hTopoIIa PyrimidineDepletion Pyrimidine Depletion hDHODH->PyrimidineDepletion DNADamage DNA Damage hTopoIIa->DNADamage CellCycleArrest Cell Cycle Arrest PyrimidineDepletion->CellCycleArrest Apoptosis Apoptosis DNADamage->Apoptosis CellCycleArrest->Apoptosis

Anticancer Mechanism of Oxazolo[4,5-b]pyridines
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Oxazolo[4,5-b]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the oxazolo[4,5-b]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Oxazolo[4,5-b]pyridine derivatives incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow

Anti-inflammatory Activity

A significant area of investigation for oxazolo[4,5-b]pyridine derivatives is their potential as anti-inflammatory agents. Several studies have highlighted their ability to modulate key inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of oxazolo[4,5-b]pyridine derivatives has been demonstrated through both in vitro and in vivo studies.

Compound IDIn Vitro AssayIC50 (µM)In Vivo Assay% Inhibition of Paw Edema (5h)
7c GSK-3β Inhibition0.53--
7d GSK-3β Inhibition0.34Carrageenan-induced paw edema65.91
7e GSK-3β Inhibition0.39--
7g GSK-3β Inhibition0.47--
4d GSK-3β Inhibition-Carrageenan-induced paw edema74.54
4f GSK-3β Inhibition-Carrageenan-induced paw edema72.72
4g GSK-3β Inhibition0.19Carrageenan-induced paw edema76.36
4i GSK-3β Inhibition-Carrageenan-induced paw edema70.90
Mechanism of Anti-inflammatory Action

A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase that plays a crucial role in regulating the inflammatory response. Its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2]

anti_inflammatory_pathway cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Oxazolo[4,5-b]pyridine Intervention cluster_3 Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK GSK3b GSK-3β MyD88->GSK3b NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines GSK3b->NFkB potentiates OxazoloPyridine Oxazolo[4,5-b]pyridine Derivatives OxazoloPyridine->GSK3b Inflammation Inflammation Cytokines->Inflammation

Anti-inflammatory Mechanism via GSK-3β Inhibition
Experimental Protocols

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide)

  • ATP (radiolabeled or for use with a detection kit)

  • Kinase assay buffer

  • Oxazolo[4,5-b]pyridine derivatives

  • Detection reagent (e.g., for luminescence or radioactivity)

  • Microplates

Procedure:

  • Reaction Setup: In a microplate, combine the kinase assay buffer, GSK-3β enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Add the GSK-3β substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., luminescence, radioactivity).

  • Data Analysis: Calculate the percentage of GSK-3β inhibition and determine the IC50 value for each compound.

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[1][2]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Oxazolo[4,5-b]pyridine derivatives (suspended in a suitable vehicle)

  • Plethysmometer or digital calipers

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Antimicrobial Activity

Oxazolo[4,5-b]pyridine derivatives have also been explored for their potential as antimicrobial agents, showing activity against a range of bacterial strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC).

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
3d S. aureus (MRSA)-Ampicillin-
3g S. aureus (MRSA)-Streptomycin-
3h S. aureus (MRSA)---
5a S. aureus---
5e S. aureus---
5f S. aureus---
5j S. aureus---
169c S. aureus---
169f S. aureus---
169g S. aureus---

Note: Specific MIC values for the listed compounds against various strains were mentioned in the literature but not always explicitly quantified in the initial search results. Further targeted searches would be required to populate this table comprehensively.

Mechanism of Antimicrobial Action

The proposed mechanism for the antimicrobial activity of oxazolo[4,5-b]pyridines involves the inhibition of bacterial DNA gyrase. This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination. Its inhibition leads to the disruption of these processes and ultimately bacterial cell death.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Oxazolo[4,5-b]pyridine derivatives

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The oxazolo[4,5-b]pyridine core represents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatives of this heterocyclic system have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities. The mechanisms of action, though not fully elucidated for all derivatives, appear to involve the inhibition of key enzymes essential for the pathogenesis of these diseases. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective oxazolo[4,5-b]pyridine-based drugs. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for their respective biological targets.

References

The Synthetic Landscape of Oxazolopyridines: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning their attention to the oxazolopyridine scaffold, a privileged heterocyclic motif renowned for its diverse pharmacological activities. This technical guide provides an in-depth review of the synthesis of substituted oxazolopyridines, presenting a comparative analysis of key synthetic strategies, detailed experimental protocols, and quantitative data to empower the design and execution of novel synthetic routes towards this important class of molecules.

The fusion of an oxazole ring with a pyridine core gives rise to several isomeric scaffolds, with the most explored being the oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, and oxazolo[4,5-c]pyridine systems. The substituent patterns on these core structures play a critical role in modulating their biological activity, which spans from kinase inhibition to anti-inflammatory and antimicrobial properties.[1][2] This guide will systematically explore the synthetic methodologies for these key isomers.

Oxazolo[4,5-b]pyridines: A Versatile Scaffold

The oxazolo[4,5-b]pyridine core is a common target in medicinal chemistry.[3] A prevalent synthetic strategy involves the condensation and cyclization of 2-amino-3-hydroxypyridine with various reagents.

One of the most direct methods is the reaction of 2-amino-3-hydroxypyridine with carboxylic acids in the presence of a dehydrating agent. Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl ester (PPSE) are commonly employed for this purpose, often at elevated temperatures.[4] For instance, heating 5-bromo-2-amino-3-hydroxypyridine with 4-cyanobenzoic acid in PPSE at 200°C affords the corresponding 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine in high yield.[4]

A milder, one-pot approach utilizes silica-supported perchloric acid (HClO₄·SiO₂) as a reusable catalyst for the benzoylation of 2-amino-3-hydroxypyridine with benzoic acids at ambient conditions, offering high conversion rates and simple workup procedures.[5][6]

Further functionalization of the oxazolo[4,5-b]pyridine core can be achieved through various reactions. For example, a Heck reaction can be employed to introduce a carboxylic acid moiety on the pyridine ring, a crucial feature for some biological activities.[4] Additionally, the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been successfully used to synthesize 1,2,3-triazole-substituted oxazolo[4,5-b]pyridine-2-ones, which have shown potential as GSK-3β inhibitors.[1][7]

Key Synthetic Strategies for Oxazolo[4,5-b]pyridines
Starting MaterialsReagents and ConditionsProduct TypeYield (%)Reference
5-Bromo-2-amino-3-hydroxypyridine, 4-Cyanobenzoic acidPPSE, 200°C2-(4-Cyanophenyl)-5-bromooxazolo[4,5-b]pyridine93[4]
5-Bromo-2-amino-3-hydroxypyridine, N-Benzyl-4-piperidylacetic acidPPA, 200°C2-(N-Benzyl-4-piperidylmethyl)-5-bromooxazolo[4,5-b]pyridine70[4]
2-Amino-3-hydroxypyridine, Substituted benzoic acidsHClO₄·SiO₂, Ambient temperature2-(Substituted phenyl)oxazolo[4,5-b]pyridinesQuantitative[6]
Propargylated oxazolo[4,5-b]pyridin-2-one, Aryl azidesCuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O (1:1), rt1,2,3-Triazole substituted oxazolo[4,5-b]pyridin-2-ones72-85[1]
Experimental Protocol: Synthesis of 2-(4-Cyanophenyl)-5-bromooxazolo[4,5-b]pyridine[4]

A mixture of 5-bromo-2-amino-3-hydroxypyridine (1.0 g, 5.3 mmol) and 4-cyanobenzoic acid (0.78 g, 5.3 mmol) in polyphosphoric acid trimethylsilyl ester (PPSE) (10 mL) is heated at 200°C for 4 hours. After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The resulting precipitate is filtered, washed with water, and dried to afford the crude product. Purification by chromatography on silica gel (eluent: dichloromethane) yields 2-(4-cyanophenyl)-5-bromooxazolo[4,5-b]pyridine as a white solid (yield: 93%).

Synthesis_of_2_4_cyanophenyl_5_bromooxazolo_4_5_b_pyridine start 5-Bromo-2-amino- 3-hydroxypyridine + 4-Cyanobenzoic acid reagent PPSE, 200°C start->reagent product 2-(4-Cyanophenyl)-5-bromo- oxazolo[4,5-b]pyridine reagent->product

Caption: Synthesis of a substituted oxazolo[4,5-b]pyridine.

Oxazolo[5,4-b]pyridines: Building from Pyridinones

The synthesis of the oxazolo[5,4-b]pyridine scaffold often commences from substituted 3-aminopyridin-2(1H)-ones. A notable method involves the aminolysis of diethyl oxalate with these pyridinones, followed by cyclization of the resulting oxalyl amides.[8][9]

The initial reaction is typically carried out by heating the 3-aminopyridin-2(1H)-one with an excess of diethyl oxalate at high temperatures (e.g., 150°C) without a solvent.[8][9] The intermediate oxalic acid diamides can then be cyclized to form symmetrical bis-derivatives of oxazolo[5,4-b]pyridine using a dehydrating agent like phosphorus oxychloride (POCl₃).[8][9] This approach has been utilized to synthesize novel fluorophores with high quantum yields.[8][9]

Key Synthetic Strategy for Oxazolo[5,4-b]pyridines
Starting MaterialsReagents and ConditionsProduct TypeYield (%)Reference
3-Amino-4,6-dimethyl-5-phenylpyridin-2(1H)-one, Diethyl oxalate1. Heat at 150°C; 2. POCl₃, Reflux5,5',7,7'-Tetramethyl-4,4'-diphenyl-2,2'-bis(oxazolo[5,4-b]pyridine)Not explicitly stated for the final product, but the cyclization is described as "fairly smooth".[8][9]
Experimental Protocol: Synthesis of 5,5',7,7'-Tetramethyl-4,4'-diphenyl-2,2'-bis(oxazolo[5,4-b]pyridine)[8][9]

A mixture of 3-amino-4,6-dimethyl-5-phenylpyridin-2(1H)-one (1.0 g, 4.4 mmol) and diethyl oxalate (0.96 g, 6.6 mmol) is heated at 150°C for 2 hours. The excess diethyl oxalate is removed under reduced pressure. The resulting crude diamide is then refluxed in phosphorus oxychloride (10 mL) for 3 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a sodium carbonate solution. The precipitate is filtered, washed with water, and recrystallized from a suitable solvent to give the pure product.

Synthesis_of_bis_oxazolo_5_4_b_pyridine start 3-Aminopyridin-2(1H)-one + Diethyl oxalate step1 Heat, 150°C start->step1 intermediate Oxalic acid diamide step1->intermediate step2 POCl3, Reflux intermediate->step2 product Bis-oxazolo[5,4-b]pyridine step2->product

Caption: Two-step synthesis of a bis-oxazolo[5,4-b]pyridine.

Oxazolo[4,5-c]pyridines: A Less Explored Isomer

The synthesis of oxazolo[4,5-c]pyridines is less documented compared to its isomers. However, established methods for constructing similar heterocyclic systems can be adapted. A common precursor for this scaffold is 3-amino-4-pyridinol. One potential synthetic route involves the reaction of 3-amino-4-pyridinol with 1,1'-carbonyldiimidazole (CDI), which acts as a phosgene equivalent to facilitate the formation of the oxazolone ring.

Modern Synthetic Approaches: Enhancing Efficiency

To meet the demands of modern drug discovery, more efficient and environmentally friendly synthetic methods are continuously being developed. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enable reactions under solvent-free conditions.[10][11][12][13] The application of microwave irradiation to the synthesis of oxazolopyridine derivatives has the potential to significantly streamline their production.[14]

Palladium-catalyzed cross-coupling reactions also offer a versatile platform for the synthesis and functionalization of oxazolopyridines.[15][16][17] These methods allow for the introduction of a wide range of substituents onto the heterocyclic core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, a palladium-catalyzed direct C-H bond functionalization methodology has been reported for the construction and subsequent orthogonal functionalization of a novel oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine scaffold.[18]

Conclusion

The synthesis of substituted oxazolopyridines is a rich and evolving field, driven by the significant therapeutic potential of this heterocyclic scaffold. This guide has highlighted key and contemporary strategies for the construction of the major isomers, providing a foundation for researchers to design and synthesize novel analogs. The continued development of efficient, scalable, and versatile synthetic methodologies will be crucial in unlocking the full potential of oxazolopyridines in the development of new medicines. The provided data and protocols serve as a valuable resource for chemists in both academic and industrial settings, facilitating the exploration of this important chemical space.

References

Navigating the Synthesis and Biological Significance of Bromonitropyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth exploration of a significant class of heterocyclic compounds: bromonitropyridines. Due to the ambiguity of the molecular formula C6H3BrN2O2 for a common heterocyclic scaffold, this paper will focus on a well-characterized and representative member of this family, 2-Bromo-5-nitropyridine (C5H3BrN2O2) . This compound serves as a valuable case study for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of substituted pyridine derivatives. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals and agrochemicals, making a thorough understanding of their chemistry essential.[1][2] This guide will adhere to IUPAC nomenclature for all compounds discussed.[3][4][5]

IUPAC Nomenclature and Structural Isomers

The systematic naming of heterocyclic compounds follows the Hantzsch-Widman nomenclature system recommended by IUPAC.[3][4] For pyridine, a six-membered heterocycle with one nitrogen atom, the numbering begins at the nitrogen atom.[1] Therefore, the compound of focus is unequivocally named 2-bromo-5-nitropyridine .

Positional isomers of bromonitropyridine exist, with the bromine and nitro groups at different positions on the pyridine ring. The relative positions of these substituents significantly influence the compound's chemical reactivity and biological activity.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is crucial for its application in research and development. The following table summarizes key quantitative data for 2-Bromo-5-nitropyridine.

PropertyValueReference
Molecular FormulaC5H3BrN2O2
Molar Mass202.99 g/mol
Melting Point138-141 °C
Boiling Point265.9±20.0 °C at 760 mmHg
Density1.9±0.1 g/cm³
pKa-2.15±0.10
LogP1.47

Synthesis of 2-Bromo-5-nitropyridine

The synthesis of substituted pyridines often involves multi-step processes. A common and effective method for the preparation of 2-Bromo-5-nitropyridine involves the nitration of 2-bromopyridine.

Experimental Protocol: Nitration of 2-Bromopyridine

Materials:

  • 2-Bromopyridine

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Crushed ice

  • Sodium carbonate solution (10%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add concentrated sulfuric acid.

  • Slowly add 2-bromopyridine to the sulfuric acid while stirring, maintaining the temperature below 10 °C.

  • Once the 2-bromopyridine has dissolved, slowly add fuming nitric acid via a dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-bromo-5-nitropyridine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 2-Bromopyridine 2-Bromopyridine Mixing Mixing in Sulfuric Acid 2-Bromopyridine->Mixing Fuming Nitric Acid Fuming Nitric Acid Nitration Nitration (50-60 °C) Fuming Nitric Acid->Nitration Sulfuric Acid Sulfuric Acid Sulfuric Acid->Mixing Mixing->Nitration Slow addition Quenching Quenching on Ice Nitration->Quenching Neutralization Neutralization (Na2CO3) Quenching->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Product Crude Product Evaporation->Crude Product Purification Recrystallization Crude Product->Purification Final Product 2-Bromo-5-nitropyridine Purification->Final Product

Caption: Synthetic workflow for 2-Bromo-5-nitropyridine.

Biological Activity and Signaling Pathways

Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The nitro group can act as both a pharmacophore and a toxicophore.[7] Brominated heterocyclic compounds are also of significant interest in medicinal chemistry due to their diverse biological effects.

While specific signaling pathways for 2-bromo-5-nitropyridine are not extensively detailed in publicly available literature, related nitroaromatic compounds are known to induce cellular responses through various mechanisms, including oxidative stress and interaction with key enzymes.

General Cellular Response to Nitroaromatic Compounds

The biological activity of many nitro compounds stems from the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates. These reactive species can lead to a cascade of cellular events.

Signaling_Pathway Nitroaromatic_Compound Nitroaromatic Compound (Ar-NO2) Nitroreductase Nitroreductase Enzymes Nitroaromatic_Compound->Nitroreductase Reduction Reactive_Intermediates Reactive Intermediates (Ar-NO, Ar-NHOH) Nitroreductase->Reactive_Intermediates Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Intermediates->Oxidative_Stress Macromolecule_Damage Macromolecular Damage (DNA, Proteins, Lipids) Reactive_Intermediates->Macromolecule_Damage Oxidative_Stress->Macromolecule_Damage Cellular_Response Cellular Response Macromolecule_Damage->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Inflammation Inflammation Cellular_Response->Inflammation Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Response->Cell_Cycle_Arrest

Caption: Generalized signaling pathway for nitroaromatic compounds.

Applications in Drug Development and Research

Substituted bromonitropyridines are valuable intermediates in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of functional groups. The nitro group can be reduced to an amino group, which can then be further functionalized. This versatility makes them important building blocks for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

2-Bromo-5-nitropyridine serves as a pertinent example of a heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and a generalized view of its potential biological implications. Further research into the specific biological activities and mechanisms of action of individual bromonitropyridine isomers will undoubtedly open new avenues for the development of novel therapeutic agents.

References

An In-depth Technical Guide to 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and an overview of the potential biological activities of the broader oxazolo[4,5-b]pyridin-2-one chemical class.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. Its key identifiers and properties are summarized below for easy reference.

PropertyValue
IUPAC Name 6-bromo-3H-[1][2]oxazolo[4,5-b]pyridin-2-one[1]
CAS Number 21594-52-5
Molecular Formula C₆H₃BrN₂O₂[1]
Molecular Weight 215.00 g/mol [1]
Appearance Solid[3]
Melting Point 231-234 °C[2]
Purity Typically >95%[3]
SMILES C1=C(C=NC2=C1OC(=O)N2)Br[1]
InChIKey VQPBRWIFFBIRRP-UHFFFAOYSA-N[1]

Safety and Hazard Information

This compound is classified as hazardous. The following table summarizes the key GHS hazard statements and pictograms.

Hazard ClassGHS Classification
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Eye Damage/Irritation Category 2 (Causes serious eye irritation)
Target Organ Toxicity Category 3 (May cause respiratory irritation)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[3]

Precautionary Statements:

  • Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.

  • Response:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 3H-oxazolo[4,5-b]pyridin-2-one using N-bromosuccinimide (NBS).

Materials:

  • 3H-oxazolo[4,5-b]pyridin-2-one

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Acetic acid

  • Sodium persulfate solution

  • Ethyl acetate

  • 2N Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure: [2]

  • In a suitable reaction vessel, dissolve 3H-oxazolo[4,5-b]pyridin-2-one in a mixture of acetonitrile and acetic acid.

  • Slowly add N-bromosuccinimide (NBS) in portions to the solution at room temperature.

  • Stir the reaction mixture at room temperature for approximately 14 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding a sodium persulfate solution.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate (2x).

  • Combine the organic layers and wash sequentially with 2N sodium hydroxide solution and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and ethyl acetate to yield pure this compound.

Safe Handling of a Hazardous Powder

The following workflow outlines the general procedure for safely handling a hazardous chemical powder like this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound in Fume Hood prep_workspace->handling_weigh handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Workspace & Equipment handling_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

General workflow for safely handling a hazardous chemical powder.

Storage and Disposal

Storage:

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents. Some sources suggest it may be light-sensitive, so storage in a dark place or an amber container is recommended.

Disposal:

Dispose of this compound and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways. Contaminated materials, such as gloves and weighing paper, should also be treated as hazardous waste.

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification syn_reactants Combine Reactants: 3H-oxazolo[4,5-b]pyridin-2-one, NBS, Acetonitrile, Acetic Acid syn_reaction Stir at Room Temperature (~14 hours) syn_reactants->syn_reaction syn_quench Quench Reaction (Sodium Persulfate) syn_reaction->syn_quench workup_evap Solvent Evaporation syn_quench->workup_evap workup_extract Aqueous Work-up & Extraction (Ethyl Acetate) workup_evap->workup_extract workup_wash Wash Organic Layer (NaOH, Brine) workup_extract->workup_wash workup_dry Dry Organic Layer (Anhydrous Na₂SO₄) workup_wash->workup_dry workup_concentrate Concentrate to Crude Product workup_dry->workup_concentrate pur_recrystallize Recrystallization (Dichloromethane/Ethyl Acetate) workup_concentrate->pur_recrystallize pur_isolate Isolate Pure Product pur_recrystallize->pur_isolate

Workflow for the synthesis and purification of the target compound.

Biological Activity and Signaling Pathways

While there is no specific biological activity reported for this compound in the reviewed literature, the broader class of oxazolo[4,5-b]pyridin-2-one derivatives has shown promise in several therapeutic areas.

Derivatives of this scaffold have been investigated as:

  • GSK-3β Inhibitors: Some oxazolo[4,5-b]pyridine-2-one based compounds have demonstrated potent inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular processes.[4][5] Inhibition of GSK-3β has been linked to anti-inflammatory effects.[4][5]

  • VEGFR-2 Inhibitors: Other related oxazolopyrimidine structures have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in anti-cancer therapies.[6][7]

The following diagram illustrates a simplified representation of a signaling pathway involving GSK-3β, which could be a potential, though unconfirmed, target for this class of compounds.

cluster_pathway Potential GSK-3β Signaling Pathway cluster_compound Potential Point of Intervention ext_signal External Signal (e.g., Wnt, Insulin) receptor Receptor Activation ext_signal->receptor akt Akt Activation receptor->akt gsk3b GSK-3β akt->gsk3b Inhibition beta_catenin β-catenin gsk3b->beta_catenin Phosphorylation & Degradation inflammation Inflammatory Response gsk3b->inflammation Promotion gene_transcription Gene Transcription (Cell Growth, Proliferation) beta_catenin->gene_transcription Activation compound Oxazolo[4,5-b]pyridin-2-one Derivative compound->gsk3b Inhibition

Potential GSK-3β signaling pathway and point of intervention.

Disclaimer: The biological activities and signaling pathways described above are for the general class of oxazolo[4,5-b]pyridin-2-one derivatives and have not been specifically demonstrated for this compound. Further research is required to elucidate the specific biological profile of this compound.

References

Methodological & Application

One-Step Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed one-step protocol for the synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, a valuable intermediate in pharmaceutical and materials science research.[1] The described method involves the direct bromination of oxazolo[4,5-b]pyridin-2(3H)-one using N-bromosuccinimide (NBS). This process offers high yields, operational simplicity, and enhanced safety compared to methods using liquid bromine, making it suitable for both laboratory and industrial-scale production.[1] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a key building block in the synthesis of a variety of functionalized heterocyclic compounds.[1] Its structure, containing hydroxyl, amino, and bromo functional groups, allows for diverse chemical modifications, making it a versatile precursor for the development of novel pharmaceutical agents, agrochemicals, and photochemical materials.[1] The synthesis method detailed herein is a straightforward and efficient one-step process, starting from the readily available oxazolo[4,5-b]pyridin-2(3H)-one.

Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide as the bromine source.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Oxazolo[4,5-b]pyridin-2(3H)-one This compound Oxazolo[4,5-b]pyridin-2(3H)-one->this compound NBS, Solvent Room Temperature NBS N-Bromosuccinimide (NBS)

Caption: Reaction scheme for the one-step synthesis.

Experimental Protocol

This protocol is based on a method that yields a high purity product.[1][2]

Materials and Reagents:

  • Oxazolo[4,5-b]pyridin-2(3H)-one (2,3-dihydropyrido[2,3-d][2][3]oxazol-2-one)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Acetic Acid

  • Sodium persulfate solution

  • Ethyl acetate

  • Dichloromethane

  • 2 N Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • 3000 mL single-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Filtration apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a dry 3000 mL single-necked round-bottomed flask, add 1500 mL of acetonitrile and 360 mL of acetic acid.[2]

  • Addition of Starting Material: Add 42.8 g of oxazolo[4,5-b]pyridin-2(3H)-one to the solvent mixture and stir until completely dissolved.[2]

  • Bromination: Add 64.2 g of N-bromosuccinimide (NBS) to the solution in batches.[2]

  • Reaction: Stir the reaction mixture at room temperature for 14 hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).[2]

  • Quenching: Once the reaction is complete, add 20 mL of sodium persulfate solution to quench the reaction.[2]

  • Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.[2]

  • Extraction: To the residue, add 300 mL of water and extract twice with 300 mL of ethyl acetate.[2]

  • Washing: Combine the organic phases and wash sequentially with 180 mL of 2 N sodium hydroxide solution and 300 mL of saturated brine.[2]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate overnight. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purification: Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield the pure this compound.[2]

Data Summary

The following table summarizes the quantitative data from a representative synthesis.[1][2]

ParameterValueReference
Starting Material Mass42.8 g[2]
NBS Mass64.2 g[2]
Crude Product Mass64.1 g[2]
Pure Product Mass59.9 g[2]
Yield89%[2]
Purity (GC)98%[2]
Melting Point231-234 °C[2]
Literature Melting Point232-233 °C[2]

Workflow Diagram

Synthesis_Workflow A 1. Dissolve Oxazolo[4,5-b]pyridin-2(3H)-one in Acetonitrile and Acetic Acid B 2. Add NBS in batches A->B C 3. Stir at Room Temperature for 14 hours B->C D 4. Quench with Sodium Persulfate C->D E 5. Concentrate via Rotary Evaporation D->E F 6. Aqueous Work-up and Extraction with Ethyl Acetate E->F G 7. Wash Organic Phase (NaOH, Brine) F->G H 8. Dry with Anhydrous Sodium Sulfate G->H I 9. Filter and Concentrate to yield Crude Product H->I J 10. Recrystallize from Dichloromethane/ Ethyl Acetate I->J K Pure this compound J->K

Caption: Step-by-step workflow for the synthesis.

Conclusion

The described one-step synthesis protocol for this compound is a robust and efficient method suitable for producing high-purity material. The use of NBS as a brominating agent enhances the safety and scalability of the process. This application note provides the necessary details for the successful implementation of this synthesis in a research or development setting.

References

Application Notes: Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a valuable heterocyclic compound that serves as a critical intermediate in the field of medicinal chemistry and drug development.[1] Its structure is a key building block for the synthesis of various kinase inhibitors, including those targeting PI3, KIT, CSF-1R, and FLT3.[1] The brominated pyridine ring allows for further functionalization through reactions like the Heck coupling, making it a versatile scaffold for creating diverse molecular libraries.[1] The use of N-Bromosuccinimide (NBS) provides a safe, efficient, and scalable method for the synthesis of this intermediate, avoiding the hazards associated with using liquid bromine.[1] This one-step process is characterized by simple operation, mild reaction conditions, and high yields.[1]

Reaction Scheme

The synthesis involves the electrophilic aromatic bromination of the 3H-oxazolo[4,5-b]pyridin-2-one scaffold using N-Bromosuccinimide (NBS). The electron-rich nature of the heterocyclic ring system facilitates the substitution, typically at the 6-position.

(3H-oxazolo[4,5-b]pyridin-2-one) + NBS → (this compound) + Succinimide

Quantitative Data Summary

Two primary protocols using different solvent systems have been reported, both demonstrating high efficiency. The data below summarizes the key quantitative parameters for each method.

ParameterMethod 1: Acetonitrile/Acetic AcidMethod 2: DMF
Starting Material 2,3-dihydropyrido[2,3-d][2][3]oxazol-2-oneoxazolo[4,5-b]pyridin-2(3H)-one
Solvent System Acetonitrile & Acetic AcidN,N-Dimethylformamide (DMF)
Temperature Room Temperature[2]10-90 °C[1] (Typically Room Temp)[3]
Reaction Time 14 hours[2]1-36 hours[1] (Typically overnight)[3]
Reported Yield 89%[2]up to 92%[1]
Reported Purity 98% (GC Assay)[2]98.9%[1]

Detailed Experimental Protocols

Safety Precaution: These protocols must be performed in a well-ventilated fume hood by trained personnel. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. NBS is an irritant, and DMF is a skin and respiratory irritant.

Protocol 1: Synthesis in Acetonitrile/Acetic Acid

This protocol is adapted from a procedure reporting an 89% yield.[2]

Materials:

  • 2,3-dihydropyrido[2,3-d][2][3]oxazol-2-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2-1.5 eq)

  • Acetonitrile (CH₃CN)

  • Acetic Acid (CH₃COOH)

  • Sodium thiosulfate solution (Na₂S₂O₃)

  • Sodium hydroxide solution (2 N NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Diethyl ether

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a dry round-bottomed flask, dissolve 2,3-dihydropyrido[2,3-d][2][3]oxazol-2-one (e.g., 42.8 g) in acetonitrile (e.g., 1500 mL) and acetic acid (e.g., 360 mL).[2]

  • Stir the solution until the starting material is completely dissolved.

  • Add N-Bromosuccinimide (NBS) (e.g., 64.2 g) in portions to the solution.[2]

  • Stir the reaction mixture at room temperature for 14 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a sodium thiosulfate solution (e.g., 20 mL of a 24 g solution) to neutralize any remaining bromine.[2]

  • Remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Add water (e.g., 300 mL) to the residue and extract the product with diethyl ether (2 x 300 mL).[2]

  • Combine the organic phases and wash sequentially with 2 N sodium hydroxide solution (180 mL) and saturated brine (300 mL).[2]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

Purification:

  • Recrystallize the crude solid from a mixture of dichloromethane and ethyl acetate to obtain pure this compound as a solid.[2] The reported melting point is 231-234 °C.[2]

Protocol 2: Synthesis in N,N-Dimethylformamide (DMF)

This protocol is adapted from procedures reporting yields of up to 92%.[1][3]

Materials:

  • oxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2-1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Equipment:

  • Round-bottomed flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • In a round-bottomed flask under a nitrogen atmosphere, dissolve oxazolo[4,5-b]pyridin-2(3H)-one (e.g., 5.07 g) in DMF (e.g., 85 mL).[3]

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (e.g., 7.46 g) in DMF (e.g., 50 mL).[3]

  • Add the NBS solution to the solution of the starting material.

  • Allow the reaction to stir at room temperature overnight.[3] The reaction can also be performed at temperatures between 10-90 °C for 1-36 hours to optimize completion.[1]

  • After the reaction is complete (monitored by TLC), add water (e.g., 35 mL) to the reaction mixture.[3]

  • Chill the mixture in an ice bath to precipitate the product.[3]

  • Collect the solid material by vacuum filtration.[3]

  • Wash the collected solid thoroughly with water (e.g., 3 x 100 mL) to remove residual DMF and succinimide.[3]

Purification:

  • Dry the solid product in a vacuum oven at 70 °C.[3] For many applications, the product is of sufficient purity to be used directly in the next step.[3] If further purification is needed, recrystallization can be performed.

Experimental Workflow & Logic

The general workflow for the synthesis of this compound via NBS bromination is a straightforward process involving reaction setup, execution, and product isolation. The key steps are outlined in the diagram below.

Synthesis_Workflow General Workflow for NBS Bromination cluster_reactants 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Start_Material Starting Material: 3H-oxazolo[4,5-b]pyridin-2-one Dissolve Dissolve Starting Material in Solvent Start_Material->Dissolve Reagent Reagent: N-Bromosuccinimide (NBS) Add_NBS Add NBS (in portions or as solution) Reagent->Add_NBS Solvent Solvent: (DMF or Acetonitrile/AcOH) Solvent->Dissolve Dissolve->Add_NBS Stir Stir at Room Temperature (14h - Overnight) Add_NBS->Stir Quench Quench Reaction (e.g., Na₂S₂O₃ or H₂O) Stir->Quench Isolate Isolate Crude Product (Precipitation/Filtration or Extraction) Quench->Isolate Wash Wash Solid/Organic Layer Isolate->Wash Dry Dry Product Wash->Dry Purify Recrystallization (e.g., DCM/EtOAc) Dry->Purify Final_Product Final Product: 6-Bromo-3H-oxazolo [4,5-b]pyridin-2-one Purify->Final_Product

Caption: Workflow for the Synthesis of this compound.

References

Application Notes and Protocols for the Heck Coupling of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one in palladium-catalyzed Heck coupling reactions. This versatile building block is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This carbon-carbon bond-forming reaction is instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable heterocyclic scaffold, and its functionalization via the Heck reaction allows for the introduction of diverse vinyl groups, leading to the creation of novel compounds with significant biological potential, including antibacterial agents targeting the FabI enzyme.[2]

Key Reaction Parameters

The success of the Heck coupling reaction with this compound is contingent upon the careful selection and optimization of several key parameters:

  • Palladium Catalyst and Ligands: Palladium(II) acetate (Pd(OAc)₂) is a commonly used precatalyst that is reduced in situ to the active Pd(0) species. The choice of phosphine ligands, such as tri-o-tolylphosphine or triphenylphosphine, is crucial for stabilizing the catalyst and influencing the reaction's efficiency.

  • Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common bases include organic amines like N,N-diisopropylethylamine (DIPEA) and triethylamine (Et₃N), as well as inorganic bases such as potassium carbonate.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), propionitrile, and acetonitrile are typically employed to ensure the solubility of the reactants and catalyst.

  • Alkene Coupling Partner: Electron-deficient alkenes, such as acrylates and styrenes, are common coupling partners that generally lead to good yields.

  • Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to ensure a reasonable reaction rate.

Tabulated Reaction Data

The following tables summarize typical conditions for the Heck coupling reaction of this compound with representative alkenes.

EntryAlkene PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1tert-Butyl acrylatePd(OAc)₂ (10)Tri-o-tolylphosphine (20)DIPEADMF/PropionitrileNot SpecifiedNot SpecifiedNot Specified[2]
2Ethyl acrylatePd(OAc)₂ (5.4)P(o-Tol)₃ (10.8)DIPEAPropionitrileNot SpecifiedNot SpecifiedNot Specified[3]

Note: Specific yield data was not provided in the cited documents.

Experimental Protocols

Protocol 1: Heck Coupling with tert-Butyl Acrylate[2]

This protocol describes the coupling of this compound with tert-butyl acrylate.

Materials:

  • This compound

  • tert-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine

  • N,N-diisopropylethylamine (DIPEA)

  • N,N-dimethylformamide (DMF)

  • Propionitrile

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.00 g, 4.65 mmol), tert-butyl acrylate (2.7 mL, 18 mmol), palladium(II) acetate (104 mg, 0.465 mmol), tri-o-tolylphosphine (283 mg, 0.930 mmol), and N,N-diisopropylethylamine (1.7 mL, 9.7 mmol).

  • Add N,N-dimethylformamide (4 mL) and propionitrile (16 mL) to the vessel.

  • Deoxygenate the resulting solution by bubbling an inert gas (argon or nitrogen) through it for 10-15 minutes.

  • Heat the reaction mixture under an inert atmosphere. The original patent does not specify the temperature, but a range of 80-120 °C is typical for such reactions.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Coupling with Ethyl Acrylate[3]

This protocol details the reaction with ethyl acrylate.

Materials:

  • Crude this compound mixture

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-Tol)₃)

  • N,N-diisopropylethylamine (DIPEA)

  • Propionitrile

  • Inert gas (Argon)

Procedure:

  • Dissolve the crude this compound mixture in propionitrile (100 mL).

  • Add ethyl acrylate (6.2 mL, 60 mmol) and N,N-diisopropylethylamine (10.5 mL, 60 mmol) to the solution.

  • Purge the reaction vessel with Argon for 10 minutes.

  • Add palladium(II) acetate (449 mg, 2 mmol) and tri-o-tolylphosphine (1.22 g, 4 mmol) to the reaction mixture.

  • Heat the reaction mixture. While the temperature is not specified, a range of 80-120 °C is a reasonable starting point.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, perform a standard aqueous work-up and extraction.

  • Purify the product via silica gel chromatography.

Visualizations

Heck Coupling Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination R-Pd(II)-X(L2)->Alkene_Coordination Alkene_Complex R-Pd(II)-X(L2)(Alkene) Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Intermediate R-Alkene-Pd(II)-X(L2) Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex Product-Pd(II)-H(L2) Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Product Product (Vinyl-substituted oxazolopyridinone) Product_Complex->Product Reductive_Elimination->Pd(0)L2 Base-HX Base-H+X- Reductive_Elimination->Base-HX R-X R-X (6-Bromo-3H-oxazolo [4,5-b]pyridin-2-one) R-X->Oxidative_Addition Alkene Alkene Alkene->Alkene_Coordination Base Base Base->Reductive_Elimination

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Alkene, Base, Ligand, Catalyst B Add Solvents (e.g., DMF, Propionitrile) A->B C Deoxygenate with Inert Gas (Ar or N2) B->C D Heat Reaction Mixture (e.g., 80-120 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up and Extraction F->G H Dry and Concentrate Organic Layers G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for the Heck reaction.

Potential Biological Signaling Pathway

The products of these Heck reactions, specifically vinyl-substituted oxazolopyridinones, have been identified as inhibitors of FabI, an enoyl-acyl carrier protein reductase essential for bacterial fatty acid biosynthesis.[2] Inhibition of this pathway disrupts the formation of bacterial cell membranes, leading to an antibacterial effect.

Signaling_Pathway cluster_pathway Bacterial Fatty Acid Biosynthesis (FAS-II) Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH Hydroxyacyl-ACP β-Hydroxyacyl-ACP Acetoacetyl-ACP->Hydroxyacyl-ACP FabG Enoyl-ACP trans-2-Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP FabA/FabZ Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP FabI Fatty_Acids Fatty Acids for Cell Membrane Acyl-ACP->Fatty_Acids Heck_Product Vinyl-substituted Oxazolopyridinone (Heck Product) Heck_Product->Enoyl-ACP Inhibition

Caption: Inhibition of the bacterial fatty acid synthesis pathway by a Heck coupling product.

References

Application Notes and Protocols: 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. Its unique structural features, including a reactive bromine atom and a versatile oxazolone ring, make it an attractive scaffold for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of the anticoagulant drug Rivaroxaban and various kinase inhibitors.

Chemical Properties and Synthesis

IUPAC Name: 6-bromo-3H-[1][2]oxazolo[4,5-b]pyridin-2-one[2] CAS Number: 21594-52-5[3][4] Molecular Formula: C₆H₃BrN₂O₂[2][4] Molecular Weight: 215.00 g/mol [2][4] Appearance: Solid[3] Melting Point: 232-236 °C[3]

The synthesis of this compound is typically achieved through the bromination of the parent compound, 3H-oxazolo[4,5-b]pyridin-2-one. Various brominating agents and reaction conditions have been reported, with N-bromosuccinimide (NBS) in a suitable solvent being a common method.

Table 1: Summary of Synthesis Protocols for this compound
Starting MaterialBrominating AgentSolventReaction ConditionsYieldPurityReference
3H-oxazolo[4,5-b]pyridin-2-oneN-Bromosuccinimide (NBS)DMFRoom temperature, overnight--[1]
3H-oxazolo[4,5-b]pyridin-2-oneN-Bromosuccinimide (NBS)DMF10-90 °C, 1-36 hoursUp to 92%98.9%[5]
2,3-dihydropyrido[2,3-d][1][2]oxazol-2-oneN-Bromosuccinimide (NBS)Acetonitrile/Acetic acidRoom temperature, 14 hours89%98% (GC)[6]

Application in the Synthesis of Rivaroxaban

This compound is a crucial intermediate in some synthetic routes to Rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant. The synthesis involves the N-alkylation of the oxazolone intermediate.

Experimental Protocol: Synthesis of a Rivaroxaban Intermediate

This protocol is a representative example of how this compound can be utilized in the synthesis of precursors to Rivaroxaban.

Reaction: N-alkylation of this compound.

Materials:

  • This compound

  • Appropriate alkylating agent (e.g., a protected chloro- or bromo- derivative of the desired side chain)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of this compound in the chosen solvent, add the base at room temperature under an inert atmosphere.

  • Stir the mixture for a specified time (e.g., 30 minutes) to allow for deprotonation.

  • Add the alkylating agent to the reaction mixture.

  • Heat the reaction to a specific temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated product.

Note: Specific reaction conditions, stoichiometry, and purification methods will vary depending on the specific synthetic route and the nature of the alkylating agent.

Signaling Pathway: Coagulation Cascade and the Role of Factor Xa

Rivaroxaban acts by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. The diagram below illustrates the central role of Factor Xa in the conversion of prothrombin to thrombin, which ultimately leads to the formation of a fibrin clot.

Coagulation_Cascade Tissue Factor Tissue Factor Factor VIIa Factor VIIa Factor X Factor X Factor VIIa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin Fibrinogen->Fibrin Rivaroxaban Rivaroxaban

Caption: Role of Factor Xa in the coagulation cascade and its inhibition by Rivaroxaban.

Application in the Synthesis of Kinase Inhibitors

The this compound scaffold is a valuable starting material for the synthesis of various kinase inhibitors. The bromine atom allows for the introduction of different substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships. Kinases such as PI3K, KIT, CSF-1R, and FLT3 are important targets in cancer therapy.

Experimental Workflow: Synthesis of Kinase Inhibitors

The general workflow for synthesizing kinase inhibitors from this compound is depicted below.

Kinase_Inhibitor_Synthesis start This compound step1 N-Alkylation or N-Arylation start->step1 intermediate N-Substituted Intermediate step1->intermediate step2 Suzuki, Stille, or Buchwald-Hartwig Cross-Coupling intermediate->step2 product Final Kinase Inhibitor step2->product

Caption: General synthetic workflow for kinase inhibitors.

Signaling Pathways Targeted by Inhibitors

The following diagrams illustrate the signaling pathways that can be targeted by inhibitors derived from this compound.

PI3K_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Effectors (e.g., mTOR, GSK3) akt->downstream response Cell Growth, Proliferation, Survival downstream->response inhibitor PI3K Inhibitor inhibitor->pi3k inhibits

Caption: Simplified PI3K signaling pathway.

These receptor tyrosine kinases (RTKs) share common downstream signaling cascades.

RTK_Pathway ligand Ligand (SCF, CSF-1, FLT3L) receptor Receptor Tyrosine Kinase (KIT, CSF-1R, FLT3) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt, JAK-STAT) dimerization->downstream response Cell Proliferation, Differentiation, Survival downstream->response inhibitor RTK Inhibitor inhibitor->receptor inhibits

References

Functionalization of the Pyridine Ring in 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the pyridine ring in 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. This versatile building block is a key intermediate in the synthesis of a wide range of substituted oxazolopyridinones, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below focus on widely-used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction

This compound is an important organic synthesis intermediate, valued for its potential in creating more complex molecular structures.[1] The bromine atom on the pyridine ring serves as a versatile handle for the introduction of various functional groups through transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of diverse libraries of compounds for screening and lead optimization in drug development programs. The oxazolopyridinone core itself is a privileged structure found in numerous biologically active compounds.

Synthesis of this compound

The starting material, this compound, can be synthesized from oxazolo[4,5-b]pyridin-2(3H)-one through bromination. A common and efficient method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF). This one-step synthesis is straightforward, offers high yields (up to 92%), and avoids the use of hazardous liquid bromine, making it suitable for both laboratory and industrial scale production.[1]

Experimental Protocol: Synthesis of this compound[2]
  • Dissolve oxazolo[4,5-b]pyridin-2(3H)-one (5.07 g) in 85 ml of DMF under a nitrogen atmosphere.

  • Add a solution of N-bromosuccinimide (NBS) (7.46 g) in 50 ml of DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Add 35 ml of water to the mixture and chill to induce precipitation.

  • Filter the solid material and wash it three times with 100 ml of water.

  • Dry the collected solid in a vacuum oven at 70°C. The product can be used directly in subsequent steps.

Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the 6-bromo position of the oxazolopyridinone core is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are known for their high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-3H-oxazolo[4,5-b]pyridin-2-ones

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] In this context, it enables the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the oxazolopyridinone ring.

General Reaction Scheme:

dot graph Suzuki_Coupling { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Substrate [label="this compound"]; BoronicAcid [label="Arylboronic Acid"]; Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh3)4)", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"]; Base [label="Base\n(e.g., K2CO3)", shape=ellipse, color="#FBBC05", fillcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., Dioxane/Water)", shape=ellipse, color="#5F6368", fillcolor="#FFFFFF"]; Product [label="6-Aryl-3H-oxazolo[4,5-b]pyridin-2-one"];

Substrate -> Product [label="Suzuki Coupling"]; BoronicAcid -> Product; Catalyst -> Product [style=dashed]; Base -> Product [style=dashed]; Solvent -> Product [style=dashed]; } caption: Suzuki-Miyaura Coupling Workflow

Experimental Protocol (General Procedure): [2]

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to a temperature ranging from 80°C to 120°C. The reaction can also be performed using microwave irradiation, which can significantly reduce reaction times.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting the mixture with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples for Structurally Similar Substrates):

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
6-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285
6-Bromopyridin-3-amine4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF90892
6-Bromopyridin-3-amine3-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1101678
Sonogashira Coupling: Synthesis of 6-Alkynyl-3H-oxazolo[4,5-b]pyridin-2-ones

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted heterocycles.[3] These products can serve as versatile intermediates for further transformations.

General Reaction Scheme:

dot graph Sonogashira_Coupling { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Substrate [label="this compound"]; Alkyne [label="Terminal Alkyne"]; Catalyst [label="Pd Catalyst (e.g., PdCl2(PPh3)2)\nCuI (co-catalyst)", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"]; Base [label="Amine Base\n(e.g., TEA, DIPEA)", shape=ellipse, color="#FBBC05", fillcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., THF, DMF)", shape=ellipse, color="#5F6368", fillcolor="#FFFFFF"]; Product [label="6-Alkynyl-3H-oxazolo[4,5-b]pyridin-2-one"];

Substrate -> Product [label="Sonogashira Coupling"]; Alkyne -> Product; Catalyst -> Product [style=dashed]; Base -> Product [style=dashed]; Solvent -> Product [style=dashed]; } caption: Sonogashira Coupling Workflow

Experimental Protocol (General Procedure): [3][4]

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (4-10 mol%).

  • Add an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Add an amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a temperature between 50-80°C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine hydrohalide salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples for Structurally Similar Substrates):

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
6-BromoisoquinolinePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)TEADMF60688
6-Bromopyridine-2-carbaldehydeEthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPEATHFRT1295
3-Bromo-pyridine1-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)TEAToluene70882
Buchwald-Hartwig Amination: Synthesis of 6-Amino-3H-oxazolo[4,5-b]pyridin-2-ones

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing a powerful tool for the synthesis of N-substituted anilines and related compounds.

General Reaction Scheme:

References

Application Note: A General Protocol for the N-alkylation of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the N-alkylation of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, a key intermediate in the synthesis of various biologically active compounds. The described methodology is based on established procedures for the N-alkylation of related heterocyclic systems and offers a robust starting point for researchers in medicinal chemistry and drug development. The protocol utilizes common laboratory reagents and provides a general framework that can be adapted for the introduction of various alkyl substituents.

Introduction

The oxazolo[4,5-b]pyridin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The N-alkylation of this heterocyclic system is a critical step in the diversification of compound libraries for structure-activity relationship (SAR) studies. This compound serves as a versatile precursor, where the bromine atom allows for further functionalization, for instance, through cross-coupling reactions. This document outlines a general and reliable protocol for the N-alkylation at the nitrogen atom of the oxazolone ring.

General Reaction Scheme

The N-alkylation of this compound is typically achieved by reacting it with an alkylating agent in the presence of a suitable base and solvent. The general reaction is depicted below:

Experimental Protocol

This protocol is a general guideline and may require optimization for specific alkylating agents and desired scales.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, such as methyl iodide, ethyl bromide, or benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Column chromatography setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 10-20 mL per mmol of substrate) to the flask, followed by the base (1.5-2.0 equivalents). Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 equivalents) to the reaction mixture dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base like potassium carbonate was used, filter the mixture to remove the inorganic salts. If a reactive base like sodium hydride was used, carefully quench the reaction with water.

    • Transfer the filtrate or the quenched reaction mixture to a separatory funnel.

    • Dilute the mixture with ethyl acetate and wash with water and then with brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

While specific data for the N-alkylation of this compound is not extensively published, the following table provides representative conditions and expected yields based on the N-alkylation of structurally similar heterocyclic compounds.[1][2][3] These values should serve as a guideline for reaction optimization.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF604-885-95
Ethyl BromideK₂CO₃DMF706-1280-90
Benzyl BromideCs₂CO₃ACN503-690-98
Propargyl BromideK₂CO₃DMFRT12-1875-85
Allyl BromideNaHTHFRT to 402-480-90

Visualizations

Experimental Workflow Diagram

N_Alkylation_Workflow Start Start Setup Reaction Setup: - this compound - Inert Atmosphere Start->Setup SolventBase Add Solvent (e.g., DMF) and Base (e.g., K₂CO₃) Setup->SolventBase AlkylatingAgent Add Alkylating Agent (e.g., Alkyl Halide) SolventBase->AlkylatingAgent Reaction Heat and Monitor Reaction by TLC AlkylatingAgent->Reaction Workup Aqueous Work-up: - Quench/Filter - Extraction with EtOAc - Brine Wash Reaction->Workup Drying Dry Organic Layer (Na₂SO₄) Workup->Drying Purification Purification: - Concentrate - Column Chromatography Drying->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: Workflow for the N-alkylation of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Alkylating agents are often toxic and/or lachrymatory; handle with care.

  • Sodium hydride is a highly reactive and flammable solid; it should be handled under an inert atmosphere and quenched carefully.

Conclusion

This application note details a general and adaptable protocol for the N-alkylation of this compound. By providing a clear experimental procedure, representative data, and a visual workflow, this guide aims to facilitate the synthesis of novel derivatives for further investigation in drug discovery and development programs. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the best possible outcomes.

References

Application Notes and Protocols: Screening 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The oxazolo[4,5-b]pyridine scaffold has been identified as a promising heterocyclic structure in the design of new therapeutic agents, with various derivatives exhibiting a range of biological activities.[1][2] This document provides detailed protocols for the initial screening of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, a specific derivative of this class, for its potential antimicrobial properties. The methodologies described herein are based on established and standardized antimicrobial susceptibility testing methods.[3][4]

These application notes are intended for researchers, scientists, and drug development professionals engaged in the primary evaluation of novel chemical entities for antimicrobial efficacy. The protocols cover the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility testing via the disk diffusion method.

Data Presentation

Effective evaluation of a novel compound's antimicrobial potential requires a systematic and clear presentation of quantitative data. The following tables are provided as a template for summarizing the experimental results obtained from the screening of this compound. For illustrative purposes, these tables are populated with hypothetical data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive ControlMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (ATCC 29213)Positive0.5 - 256Vancomycin161
Enterococcus faecalis (ATCC 29212)Positive0.5 - 256Ampicillin322
Escherichia coli (ATCC 25922)Negative0.5 - 256Ciprofloxacin640.5
Pseudomonas aeruginosa (ATCC 27853)Negative0.5 - 256Gentamicin>2562
Candida albicans (ATCC 90028)N/A (Fungus)0.5 - 256Fluconazole1284

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)16322Bactericidal
Enterococcus faecalis (ATCC 29212)321284Bactericidal
Escherichia coli (ATCC 25922)64>256>4Bacteriostatic
Candida albicans (ATCC 90028)128>256>2Fungistatic

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]

Table 3: Disk Diffusion Susceptibility Testing Results

Test MicroorganismZone of Inhibition (mm) for this compound (30 µg disk)Zone of Inhibition (mm) for Positive ControlInterpretation
Staphylococcus aureus (ATCC 29213)1825 (Vancomycin, 30 µg)Susceptible
Escherichia coli (ATCC 25922)1030 (Ciprofloxacin, 5 µg)Resistant
Pseudomonas aeruginosa (ATCC 27853)022 (Gentamicin, 10 µg)Resistant

Experimental Protocols

The following are detailed protocols for conducting the primary antimicrobial screening of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test microorganisms (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 2560 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 256 µg/mL to 0.5 µg/mL).

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (broth only).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[6]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.[9][10]

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette

Procedure:

  • Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: From each of these clear wells, plate a 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][10]

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[11][12]

Materials:

  • This compound

  • Sterile 6-mm blank paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks

Procedure:

  • Preparation of Compound Disks: Aseptically apply a known amount of this compound solution to sterile blank paper disks (e.g., to achieve a final concentration of 30 µ g/disk ) and allow them to dry.

  • Preparation of Inoculum: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.[12]

    • Allow the plate to dry for 5-15 minutes.

  • Application of Disks:

    • Aseptically place the prepared compound disk and a positive control disk onto the surface of the inoculated MHA plate.

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[13]

    • Gently press the disks to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone determines the susceptibility or resistance of the organism to the compound, which can be interpreted based on standardized charts if available, or used for comparative purposes.[14]

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

MIC_Workflow prep_compound Prepare Compound Stock (e.g., 2560 µg/mL in DMSO) prep_plate Prepare 96-well Plate with Serial Dilutions prep_compound->prep_plate inoculate Inoculate Plate (Final Conc. ~5x10^5 CFU/mL) prep_plate->inoculate prep_inoculum Prepare Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MBC_Workflow mic_results Start with Clear Wells from MIC Assay (MIC and higher concentrations) subculture Subculture 10 µL from each clear well onto MHA Plates mic_results->subculture incubate Incubate MHA Plates (37°C, 18-24h) subculture->incubate read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate->read_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Disk_Diffusion_Workflow prep_inoculum Prepare Inoculum (0.5 McFarland Standard) lawn_culture Create a Lawn Culture on MHA Plate prep_inoculum->lawn_culture apply_disks Apply Compound-Impregnated Disk and Control Disk lawn_culture->apply_disks incubate Incubate Plate (37°C, 18-24h) apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

References

Application Notes and Protocols for the Development of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel derivatives of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. The described protocols are intended to facilitate Structure-Activity Relationship (SAR) studies to identify potent bioactive compounds for drug discovery programs.

Introduction

The oxazolo[4,5-b]pyridin-2-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The strategic introduction of a bromine atom at the 6-position provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of analogues. This document outlines the synthesis of the core scaffold and its subsequent derivatization via Suzuki, Buchwald-Hartwig, and Heck cross-coupling reactions. Furthermore, detailed protocols for in vitro cytotoxicity and antimicrobial screening are provided to assess the biological activity of the synthesized compounds.

Synthesis of the Core Scaffold: this compound (1)

The synthesis of the starting material can be achieved via a one-step bromination of the parent oxazolo[4,5-b]pyridin-2(3H)-one.[1][2]

Protocol 2.1: Synthesis of this compound

  • Materials:

    • Oxazolo[4,5-b]pyridin-2(3H)-one

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Water (H₂O)

  • Procedure:

    • Dissolve oxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq) in DMF under a nitrogen atmosphere.

    • Slowly add a solution of NBS (1.1 eq) in DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add water to the reaction mixture and cool in an ice bath to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound as a solid.[1]

Derivatization of the Core Scaffold for SAR Studies

The 6-bromo position is amenable to various palladium-catalyzed cross-coupling reactions to introduce a diverse range of substituents.

Suzuki Coupling for C-C Bond Formation

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds between the scaffold and various aryl or heteroaryl boronic acids.

Protocol 3.1.1: General Procedure for Suzuki Coupling

  • Materials:

    • This compound (1) (1.0 eq)

    • Aryl/heteroaryl boronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • Toluene/Water or Dioxane/Water mixture (e.g., 4:1)

  • Procedure:

    • To a reaction vessel, add this compound (1), the corresponding boronic acid, and Pd(PPh₃)₄.

    • Add the solvent mixture and the aqueous solution of Na₂CO₃.

    • Degas the mixture with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture at 90-100 °C for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of various primary and secondary amines at the 6-position.[3][4]

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1) (1.0 eq)

    • Amine (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine this compound (1), the amine, Pd₂(dba)₃, Xantphos, and NaOtBu in a reaction vessel.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction enables the introduction of vinyl substituents at the 6-position.[5][6]

Protocol 3.3.1: General Procedure for Heck Reaction

  • Materials:

    • This compound (1) (1.0 eq)

    • Alkene (e.g., styrene, acrylate) (1.5 eq)

    • Pd(OAc)₂ (0.05 eq)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous DMF or acetonitrile

  • Procedure:

    • Combine this compound (1), Pd(OAc)₂, and P(o-tol)₃ in a reaction vessel under an inert atmosphere.

    • Add the anhydrous solvent, the alkene, and triethylamine.

    • Heat the reaction mixture at 100-120 °C for 12-24 hours.[6]

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Data Presentation for SAR Studies

The following tables present hypothetical data to illustrate how quantitative results from biological assays can be structured for easy comparison and SAR analysis.

Table 1: In Vitro Cytotoxicity of 6-Substituted-3H-oxazolo[4,5-b]pyridin-2-one Derivatives against A549 Cancer Cell Line.

Compound IDR Group at C6-positionIC₅₀ (µM)
1 -Br> 100
2a -Phenyl52.3
2b -4-Methoxyphenyl25.1
2c -4-Chlorophenyl15.8
3a -NH-Cyclopropyl88.2
3b -N(CH₃)₂75.4
3c -Morpholino43.6
4a -Vinyl> 100
4b -Styryl68.9

Table 2: Antimicrobial Activity of 6-Substituted-3H-oxazolo[4,5-b]pyridin-2-one Derivatives.

Compound IDR Group at C6-positionMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
1 -Br> 128> 128
2a -Phenyl64128
2b -4-Methoxyphenyl3264
2c -4-Chlorophenyl1632
3a -NH-Cyclopropyl128> 128
3b -N(CH₃)₂64128
3c -Morpholino3264
4a -Vinyl> 128> 128
4b -Styryl64128

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., A549).[7][8]

  • Materials:

    • A549 human lung carcinoma cell line

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

    • Synthesized compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 20% SDS in 50% DMF)

    • 96-well microtiter plates

  • Procedure:

    • Seed A549 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) in triplicate and incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ values.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[9][10]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Synthesized compounds dissolved in DMSO

    • 96-well microtiter plates

  • Procedure:

    • Prepare a bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Perform serial two-fold dilutions of the test compounds in MHB in the 96-well plates.

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Start: Oxazolo[4,5-b]pyridin-2(3H)-one Core_Synth Synthesis of 6-Bromo Core (1) Start->Core_Synth Derivatization Parallel Synthesis of Derivatives (Suzuki, Buchwald-Hartwig, Heck) Core_Synth->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (e.g., MIC Determination) Purification->Antimicrobial SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Antimicrobial->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt New_Derivatives Design of New Derivatives Lead_Opt->New_Derivatives End End: Identification of Lead Compounds Lead_Opt->End New_Derivatives->Derivatization Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Gene_Expression Gene Expression Transcription->Gene_Expression Cell_Response Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Response Inhibitor Oxazolopyridinone Derivative Inhibitor->RTK

References

Application Notes and Protocols: 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a heterocyclic compound that holds potential as a versatile building block in the synthesis of advanced materials for various applications. Its rigid bicyclic structure, coupled with the presence of a bromine atom, an lactam-like carbonyl group, and a pyridine nitrogen, offers multiple sites for chemical modification. These features make it an attractive precursor for the development of novel organic electronic materials, polymers, and functional dyes. The bromine atom, in particular, serves as a key functional handle for cross-coupling reactions, enabling the construction of larger π-conjugated systems. Such systems are fundamental to the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While direct, extensive research on the application of this compound in materials science is not widely documented in publicly available literature, its structural motifs are present in materials developed for organic electronics. This document provides detailed protocols for the synthesis of the parent compound and outlines potential, prospective applications in materials science based on the known reactivity of its functional groups and the properties of analogous structures.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of the parent compound, 3H-oxazolo[4,5-b]pyridin-2-one. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation.

Experimental Protocol: Synthesis via Bromination

Materials:

  • 3H-oxazolo[4,5-b]pyridin-2-one

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Addition funnel (optional)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers and graduated cylinders

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3H-oxazolo[4,5-b]pyridin-2-one in DMF.

  • Addition of NBS: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with water to remove any remaining DMF and unreacted NBS.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and ethyl acetate.

  • Characterization: The final product should be characterized by standard analytical techniques, such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthesis Data
Reactant 1Reactant 2SolventReaction TimeYieldPurityMelting Point (°C)
3H-oxazolo[4,5-b]pyridin-2-oneN-Bromosuccinimide (NBS)DMF12-24 hoursUp to 92%>98%231-234

Note: The yield and purity can vary depending on the specific reaction conditions and purification methods.

Potential Applications in Materials Science

The functional groups of this compound provide a platform for synthesizing a variety of advanced materials.

Building Block for Conjugated Polymers

The bromine atom on the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the polymerization of this compound with other aromatic monomers to create conjugated polymers. The oxazolopyridinone core can influence the electronic properties, solubility, and morphology of the resulting polymers, which could be investigated for applications in OFETs and OPVs.

Logical Workflow for Polymer Synthesis

G cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_device Device Fabrication & Testing A 6-Bromo-3H-oxazolo [4,5-b]pyridin-2-one D Cross-Coupling Polymerization (e.g., Suzuki, Stille) A->D B Aromatic Comonomer (e.g., boronic acid or stannane) B->D C Palladium Catalyst & Ligand C->D E Conjugated Polymer D->E F Structural Analysis (NMR, GPC) E->F G Optical Properties (UV-Vis, Photoluminescence) E->G H Electrochemical Properties (Cyclic Voltammetry) E->H I Thin Film Deposition (e.g., Spin Coating) E->I J Device Assembly (e.g., OFET, OPV) I->J K Performance Evaluation J->K

Caption: Workflow for Synthesis and Characterization of Polymers.

Precursor for Fluorescent Dyes

Modification of the this compound core through the introduction of electron-donating and electron-accepting groups via the bromine handle can lead to the formation of donor-acceptor type fluorescent molecules. These materials could exhibit interesting photophysical properties, such as tunable emission wavelengths and high quantum yields, making them candidates for use as emitters in OLEDs or as fluorescent probes.

Experimental Protocol: Synthesis of a Derivative via Suzuki Coupling

Materials:

  • This compound

  • An appropriate arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the chosen solvent and a small amount of water.

  • Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Signaling Pathway Analogy for Donor-Acceptor Dye Design

G A 6-Bromo-3H-oxazolo [4,5-b]pyridin-2-one (Core Acceptor Unit) B Cross-Coupling Reaction A->B D Donor-Acceptor Fluorescent Dye B->D C Electron-Donating Group (e.g., Arylamine, Thiophene) C->B E Enhanced Photophysical Properties D->E

Caption: Design Logic for Fluorescent Dyes.

Conclusion

This compound is a readily synthesizable compound with significant potential for applications in materials science. Although its direct use is not yet widely reported, its versatile chemical nature makes it an excellent candidate for the creation of novel conjugated polymers and fluorescent materials. The protocols and potential applications outlined in this document provide a foundation for researchers to explore the utility of this compound in the development of next-generation organic electronic devices. Further research into the synthesis and characterization of materials derived from this building block is warranted to fully realize its potential.

Application Notes & Protocols: Synthesis and Evaluation of Novel Oxazolopyridine-Based Antithrombotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thrombotic diseases, such as myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide.[1][2] A key therapeutic strategy involves the inhibition of platelet aggregation and the coagulation cascade.[3][4] Oxazolopyridine scaffolds have emerged as a promising class of compounds for developing novel antithrombotic agents, potentially targeting key enzymes and receptors in the thrombotic process like Factor Xa (FXa), thrombin, Thromboxane A2 (TXA2) synthase, or the P2Y12 receptor.[5][6][7][8]

These application notes provide a comprehensive experimental framework for the synthesis, purification, characterization, and evaluation of potential antithrombotic agents derived from oxazolopyridines. The protocols cover essential in vitro and in vivo assays to determine the efficacy and mechanism of action of these novel compounds.

I. Synthesis and Characterization of Oxazolopyridine Derivatives

The overall workflow for synthesizing and evaluating potential antithrombotic agents is a multi-step process beginning with chemical synthesis and concluding with preclinical animal models.

G cluster_0 Drug Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation Synthesis Synthesis of Oxazolopyridine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Screening (Platelet Aggregation, Coagulation Assays) Characterization->InVitro InVivo In Vivo Testing (Thrombosis Models) InVitro->InVivo

Caption: High-level workflow for the development of oxazolopyridine antithrombotic agents.

Protocol 1: General Synthesis of 2-Amino-Substituted Oxazolo[4,5-b]pyridines

This protocol describes a general method for synthesizing 2-amino-substituted oxazolo[4,5-b]pyridine derivatives, a core scaffold for potential antithrombotic agents. The synthesis involves the cyclization of a substituted 2-aminopyridine precursor.[9][10]

Materials:

  • Substituted 2-amino-3-hydroxypyridine

  • Cyanogen bromide (CNBr)

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the substituted 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous ethanol.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add cyanogen bromide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexane) to yield the pure 2-amino-oxazolo[4,5-b]pyridine derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

II. In Vitro Evaluation of Antithrombotic Activity

In vitro assays are crucial for the initial screening of synthesized compounds to determine their biological activity and mechanism of action.[11]

Protocol 2: Platelet Aggregation Assay (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and the effect of inhibitory compounds.[12][13] It measures the increase in light transmission through a platelet suspension as platelets aggregate.[14]

Materials:

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.[12]

  • 3.2% Sodium Citrate solution

  • Agonists: Adenosine diphosphate (ADP), Collagen, Arachidonic Acid (AA)

  • Phosphate-Buffered Saline (PBS)

  • Test Compound (Oxazolopyridine derivative) dissolved in a suitable vehicle (e.g., DMSO)

  • Platelet Aggregometer

Procedure:

  • PRP Preparation:

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the blood at 200 x g for 10 minutes at room temperature with no brake to obtain Platelet-Rich Plasma (PRP).[15]

    • Transfer the upper PRP layer to a fresh polypropylene tube.

  • PPP Preparation:

    • Centrifuge the remaining blood at 1,000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP), which is used as a reference (100% aggregation).[15]

  • Assay Execution:

    • Pre-warm PRP aliquots (300 µL) to 37°C in cuvettes with a stir bar inside the aggregometer.[15]

    • Add various concentrations of the test compound (or vehicle control) to the PRP and incubate for 2-5 minutes.

    • Initiate platelet aggregation by adding a sub-maximal concentration of an agonist (e.g., 5-10 µM ADP).[12]

    • Record the change in light transmission for 5-10 minutes until a stable plateau is reached.[12]

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the platelet aggregation response) by plotting a dose-response curve.[13]

Protocol 3: Coagulation Assays

Coagulation assays such as Activated Partial Thromboplastin Time (APTT), Prothrombin Time (PT), and Thrombin Time (TT) are used to evaluate the effect of compounds on the intrinsic, extrinsic, and common pathways of the coagulation cascade, respectively.[16]

Materials:

  • Human Platelet-Poor Plasma (PPP)

  • APTT, PT, and TT reagents

  • Calcium Chloride (CaCl₂) solution

  • Coagulometer

Procedure:

  • Pre-warm PPP and coagulation reagents to 37°C.

  • In a coagulometer cuvette, mix 50 µL of PPP with 5 µL of the test compound at various concentrations (or vehicle control) and incubate for 2 minutes.

  • For APTT: Add 50 µL of APTT reagent, incubate for 3 minutes, then initiate clotting by adding 50 µL of CaCl₂ solution and record the clotting time.

  • For PT: Add 100 µL of PT reagent (which contains calcium) and record the clotting time.

  • For TT: Add 100 µL of TT reagent and record the clotting time.

  • Data Analysis: Compare the clotting times of samples treated with the test compound to the vehicle control. A significant prolongation of clotting time indicates anticoagulant activity.

III. Data Presentation: Summarized Quantitative Data

Clear and structured data presentation is essential for comparing the efficacy of different compounds.

Table 1: In Vitro Antiplatelet Activity of Oxazolopyridine Derivatives

Compound ID Target Pathway Agonist IC₅₀ (µM) ± SEM
OX-PY-001 P2Y12 ADP 0.52 ± 0.04
OX-PY-001 TXA2 Arachidonic Acid > 100
OX-PY-002 TXA2 Arachidonic Acid 1.25 ± 0.11
OX-PY-002 P2Y12 ADP > 100
Aspirin (Control) TXA2 Arachidonic Acid 25.5 ± 2.1

| Clopidogrel (Control) | P2Y12 | ADP | 0.89 ± 0.07 |

Table 2: In Vitro Anticoagulant Activity of Oxazolopyridine Derivatives

Compound ID Concentration (µM) APTT (seconds) PT (seconds) TT (seconds)
Vehicle Control - 30.5 ± 1.2 12.1 ± 0.5 18.3 ± 0.9
OX-PY-003 1 45.2 ± 2.1* 28.9 ± 1.5* 20.1 ± 1.0
OX-PY-003 10 88.6 ± 4.5* 65.3 ± 3.8* 22.5 ± 1.3
Heparin (Control) 1 IU/mL 120.5 ± 7.3* 13.5 ± 0.8 95.4 ± 5.6*
Warfarin (Control) 10 µM 35.1 ± 1.8 44.7 ± 2.9* 19.2 ± 1.1

*p < 0.05 compared to Vehicle Control

IV. Mechanism of Action: Signaling Pathways

Understanding the mechanism of action is critical. Many antithrombotic agents target specific receptors on the platelet surface, such as the P2Y12 receptor, which is activated by ADP.[8][17]

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi Inhibitor Oxazolopyridine Antagonist Inhibitor->P2Y12 AC Adenylyl Cyclase Inhibition Gi->AC inhibits GPIIbIIIa GPIIb/IIIa Activation Gi->GPIIbIIIa activates cAMP ↓ cAMP VASP VASP-P Inhibition Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: P2Y12 receptor signaling pathway and inhibition by an oxazolopyridine antagonist.

V. In Vivo Evaluation of Antithrombotic Efficacy

Promising compounds from in vitro screens should be evaluated in animal models of thrombosis to assess their efficacy and safety in a physiological context.[18][19]

Protocol 4: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This is a widely used model to induce arterial thrombosis and evaluate the efficacy of antithrombotic drugs.[20]

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Doppler ultrasound flow probe

  • 35% Ferric Chloride (FeCl₃) solution

  • Filter paper (1x2 mm)

  • Test compound and vehicle

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a surgical board. Surgically expose the right common carotid artery.

  • Flow Measurement: Place a Doppler flow probe around the artery to monitor blood flow continuously.

  • Drug Administration: Administer the test compound or vehicle intravenously (i.v.) or orally (p.o.) at a predetermined time before thrombus induction.

  • Thrombus Induction: Apply a piece of filter paper saturated with 35% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.[20]

  • Monitoring: Monitor blood flow until the artery is occluded (cessation of blood flow) or for a set period (e.g., 60 minutes). Record the time to occlusion.

  • Thrombus Excision: After the experiment, excise the thrombosed arterial segment and weigh the thrombus.

  • Data Analysis: Compare the time to occlusion and thrombus weight between the vehicle-treated group and the compound-treated groups. A significant increase in occlusion time and a decrease in thrombus weight indicate antithrombotic efficacy.

Table 3: In Vivo Efficacy in FeCl₃-Induced Thrombosis Model

Treatment Group Dose (mg/kg, i.v.) Time to Occlusion (min) Thrombus Weight (mg)
Vehicle Control - 12.4 ± 1.8 2.1 ± 0.3
OX-PY-001 1 25.6 ± 3.1* 1.1 ± 0.2*
OX-PY-001 5 48.9 ± 5.2* 0.5 ± 0.1*
Clopidogrel (Control) 10 (p.o.) 35.1 ± 4.0* 0.8 ± 0.2*

*p < 0.05 compared to Vehicle Control

Conclusion: This document outlines a systematic approach for the synthesis and preclinical evaluation of novel oxazolopyridine-based antithrombotic agents. By following these detailed protocols, researchers can effectively synthesize candidate molecules, assess their in vitro activity and mechanism, and validate their efficacy in established in vivo models, thereby accelerating the discovery of new therapies for thrombotic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than the reported 89-92%. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • N-Bromosuccinimide (NBS): Ensure the NBS is pure and has been stored properly. NBS can decompose over time, especially when exposed to light and moisture. It is advisable to use freshly opened or purified NBS.

    • Starting Material: Verify the purity of the starting material, oxazolo[4,5-b]pyridin-2(3H)-one. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While both N,N-Dimethylformamide (DMF) and a mixture of acetonitrile/acetic acid have been reported to work well, ensure the solvent is anhydrous, as water can react with NBS.[1][2][3]

    • Temperature: The reaction is typically carried out at room temperature.[1][2] Significant deviations may affect the reaction rate and lead to the formation of side products.

    • Reaction Time: The reaction time should be optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.[1] Premature work-up will result in incomplete reaction, while excessively long reaction times may lead to product degradation or side reactions.

  • Work-up Procedure:

    • Quenching: The reaction is often quenched to remove excess NBS. Inadequate quenching can lead to complications during product isolation.

    • Extraction: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, ether) are recommended.[1] The pH of the aqueous layer can also influence extraction efficiency.

  • Purification:

    • Recrystallization: The choice of recrystallization solvent is crucial for obtaining a pure product and maximizing recovery. A mixture of dichloromethane and ethyl acetate has been reported to be effective.[1] Experiment with different solvent systems if you are losing a significant amount of product during this step.

Q2: My TLC analysis shows multiple spots, including unreacted starting material and potential byproducts. How can I address this?

A2: The presence of multiple spots on TLC indicates an incomplete reaction or the formation of side products.

  • Unreacted Starting Material: If a significant amount of starting material remains, consider the following:

    • NBS Stoichiometry: Ensure you are using a slight excess of NBS as specified in the protocol.

    • Reaction Time: Extend the reaction time and continue to monitor by TLC until the starting material spot disappears or is significantly diminished.

    • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Side Products: The formation of byproducts could be due to:

    • Over-bromination: Although less common for this specific substrate under controlled conditions, using a large excess of NBS or elevated temperatures could potentially lead to di-brominated products.

    • Decomposition: The starting material or product might be sensitive to the reaction conditions. Ensure the temperature is controlled.

To isolate the desired product from the mixture, column chromatography may be necessary if recrystallization is ineffective.

Q3: The isolated product is off-color or has a lower melting point than expected.

A3: This suggests the presence of impurities.

  • Colored Impurities: These can often be removed by treating the crude product with activated carbon during the recrystallization process.

  • Low Melting Point: A broad or depressed melting point is a classic indicator of an impure compound.[1][4] Repeated recrystallization from an appropriate solvent system should be performed until a sharp melting point in the expected range (231-234°C) is achieved.[1]

Data Presentation

Table 1: Comparison of Reported Synthesis Protocols

ParameterMethod 1Method 2
Starting Material 2,3-dihydropyrido[2,3-d][1][3]oxazol-2-oneoxazolo[4,5-b]pyridin-2(3H)-one
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent Acetonitrile and Acetic AcidN,N-Dimethylformamide (DMF)
Temperature Room TemperatureRoom Temperature
Reaction Time 14 hoursOvernight
Work-up Quench with Sodium persulfate, extract with etherAdd water, chill, filter
Purification Recrystallization (Dichloromethane/Ethyl Acetate)Dried and used directly
Reported Yield 89%Not explicitly stated
Reference ChemicalBook[1]PrepChem[2]

Experimental Protocols

Protocol 1: Synthesis in Acetonitrile/Acetic Acid [1]

  • In a dry round-bottomed flask, add acetonitrile and acetic acid.

  • Add 2,3-dihydropyrido[2,3-d][1][3]oxazol-2-one to the solvent mixture and stir until fully dissolved.

  • Add N-bromosuccinimide (NBS) in portions.

  • Stir the reaction mixture at room temperature for 14 hours.

  • Monitor the reaction progress by TLC and GC.

  • Upon completion, add a solution of sodium persulfate to quench the reaction.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract twice with ether.

  • Combine the organic phases and wash sequentially with 2 N sodium hydroxide solution and saturated saline.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield pure this compound.

Protocol 2: Synthesis in DMF [2][3]

  • Dissolve oxazolo[4,5-b]pyridin-2(3H)-one in DMF in a flask under a nitrogen atmosphere.

  • Separately, dissolve NBS in DMF.

  • Add the NBS solution to the solution of the starting material.

  • Stir the reaction mixture at room temperature overnight.

  • Add water to the reaction mixture and chill.

  • Filter the resulting solid precipitate.

  • Wash the solid with water.

  • Dry the solid in a vacuum oven at 70°C.

Visualizations

Synthesis_Pathway SM Oxazolo[4,5-b]pyridin-2(3H)-one Product This compound SM->Product Bromination Reagent NBS Reagent->Product Solvent DMF or Acetonitrile/Acetic Acid Solvent->Product

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurities CheckReagents Verify Reagent Purity (NBS, Starting Material) Start->CheckReagents CheckConditions Optimize Reaction Conditions (Solvent, Time, Temp) Start->CheckConditions ImproveWorkup Refine Work-up & Extraction Start->ImproveWorkup OptimizePurification Optimize Purification (Recrystallization) Start->OptimizePurification Success Improved Yield & Purity CheckReagents->Success CheckConditions->Success ImproveWorkup->Success OptimizePurification->Success

Caption: A troubleshooting workflow for improving synthesis yield and purity.

Logical_Relationships Yield High Yield Purity High Purity Yield->Purity often correlated PureReagents Pure Reagents PureReagents->Yield OptimalConditions Optimal Conditions OptimalConditions->Yield EfficientWorkup Efficient Work-up EfficientWorkup->Yield EffectivePurification Effective Purification EffectivePurification->Purity

References

Purification of crude 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of crude 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is unsuitable, or an insufficient volume of solvent is being used.

  • Solution:

    • Ensure you are using a recommended solvent. For this compound, suitable solvents include ethyl acetate, ethanol, dichloromethane, and chloroform.[1] A mixed solvent system of dichloromethane and ethyl acetate has also been shown to be effective.[2]

    • Gradually add more solvent to the heated mixture until the solid dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[3]

    • If the compound remains insoluble even with a large volume of solvent, consider a different solvent or a solvent mixture.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used, or the cooling process is too rapid.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[4][5]

      • Seeding: Add a small crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[3][5]

    • Reduce solvent volume: If crystallization cannot be induced, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][5][6]

    • Cooling: Ensure the cooling process is slow. Rapid cooling can sometimes inhibit crystallization. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or significant impurities are present. The melting point of pure this compound is approximately 231-234°C.[2]

  • Solution:

    • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool slowly.

    • Use a lower-boiling point solvent: If oiling out persists, a different solvent with a lower boiling point may be necessary.

    • Charcoal treatment: If colored impurities are suspected to be the cause, they can be removed by treating the hot solution with activated charcoal before filtration.

Problem 4: Low yield of purified product.

  • Possible Cause: Using too much solvent, premature crystallization during hot filtration, or incomplete precipitation.

  • Solution:

    • Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]

    • Prevent premature crystallization: Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely during hot filtration.

    • Ensure complete precipitation: After cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product from the solution.

    • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: Based on available data, effective solvents include ethyl acetate, ethanol, dichloromethane, and chloroform.[1] A mixed solvent system of dichloromethane and ethyl acetate has been successfully used to achieve high purity.[2]

Q2: What are the expected purity and yield from recrystallization?

A2: A reported recrystallization using a mixed solvent of dichloromethane and ethyl acetate resulted in a purity of 98% (determined by GC assay) and a yield of 89%.[2]

ParameterValueReference
Purity98% (GC assay)[2]
Yield89%[2]
Melting Point231-234°C[2]

Q3: What are the potential impurities in crude this compound?

A3: Potential impurities can originate from the starting materials and solvents used in its synthesis. Common starting materials include oxazolo[4,5-b]pyridin-2(3H)-one and N-bromosuccinimide (NBS).[7] The synthesis is often carried out in solvents like N,N-dimethylformamide (DMF).[7] Therefore, unreacted starting materials and residual solvent are potential impurities.

Experimental Protocol: Recrystallization of this compound

This protocol is based on a reported successful recrystallization procedure.[2]

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of dichloromethane and ethyl acetate. Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent mixture in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper. Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same DCM/ethyl acetate mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point and purity (e.g., by HPLC or GC) of the recrystallized product. The expected melting point is in the range of 231-234°C.[2]

Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool to Room Temp hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask no_crystals->scratch Try First seed Add Seed Crystal no_crystals->seed Try Second reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent If persistent add_solvent Re-dissolve & Add Solvent oiling_out->add_solvent change_solvent Use Lower Boiling Solvent oiling_out->change_solvent min_solvent Use Minimum Hot Solvent low_yield->min_solvent preheat_funnel Preheat Funnel low_yield->preheat_funnel ice_wash Wash with Ice-Cold Solvent low_yield->ice_wash

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Bromination of 3H-oxazolo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 3H-oxazolo[4,5-b]pyridin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the bromination of 3H-oxazolo[4,5-b]pyridin-2-one?

A1: The most widely reported and effective method is the electrophilic bromination using N-bromosuccinimide (NBS) as the brominating agent. This method is favored due to its high selectivity for mono-bromination at the 6-position and its operational simplicity, often resulting in high yields of the desired 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.[1][2]

Q2: What are the potential side reactions to be aware of during the bromination of 3H-oxazolo[4,5-b]pyridin-2-one?

A2: While the reaction with NBS is generally selective, potential side reactions, primarily based on general principles of electrophilic aromatic substitution and the reactivity of related heterocyclic compounds, may include:

  • Overbromination: Formation of dibrominated or even tribrominated products if an excess of the brominating agent is used or if the reaction conditions are too harsh.

  • Ring Opening: Although not specifically documented for this compound, the oxazolone ring is a lactone and could potentially undergo hydrolysis or reaction with other nucleophiles present, especially under harsh pH or temperature conditions.

  • Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility, though less likely, of bromination at other positions on the pyridine ring.

Q3: How can I monitor the progress of the bromination reaction?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material and the formation of the product.[1]

Q4: What is a typical yield and purity for the synthesis of this compound?

A4: Reported yields for the one-step synthesis using NBS are typically high, in the range of 89% to 92%.[1] Purity of the crude product can be high, and after recrystallization, purities of 98% or greater can be achieved.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Monitor the reaction using TLC or GC to ensure the starting material is fully consumed. If the reaction has stalled, a slight increase in temperature or reaction time may be necessary.
Degradation of starting material or product.Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is performed under an inert atmosphere if sensitivity to air or moisture is a concern.
Inefficient purification.Optimize the recrystallization solvent system. A mixed solvent system, such as dichloromethane and ethyl acetate, has been reported to be effective.[1]
Presence of Multiple Spots on TLC (in addition to starting material and product) Overbromination: Formation of di- or tri-brominated byproducts.Use a controlled stoichiometry of NBS (typically a slight excess, around 1.1 to 1.5 equivalents). Add the NBS portionwise to the reaction mixture to maintain a low concentration of the brominating agent.
Ring-opening of the oxazolone: Formation of polar, ring-opened byproducts.Maintain neutral or slightly acidic reaction conditions. Avoid strong bases. Ensure the reaction temperature does not exceed the stability limits of the oxazolone ring.
Impure starting material. Verify the purity of the 3H-oxazolo[4,5-b]pyridin-2-one before starting the reaction.
Difficulty in Isolating the Product Product is soluble in the reaction solvent.After the reaction is complete, the solvent can be removed under reduced pressure, and the product can be precipitated by the addition of water.[2]
Emulsion formation during aqueous workup.Break the emulsion by adding a saturated brine solution or by filtering the mixture through a pad of celite.
Product Purity is Low After Recrystallization Inappropriate recrystallization solvent.Screen a variety of solvents or solvent mixtures to find the optimal conditions for recrystallization. Dichloromethane/ethyl acetate is a good starting point.[1]
Co-precipitation of impurities.Consider a second recrystallization or purification by column chromatography if high purity is required.

Experimental Protocols

Protocol 1: Synthesis of this compound in Acetonitrile and Acetic Acid[1]

Materials:

  • 3H-oxazolo[4,5-b]pyridin-2-one

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Acetic Acid

  • Dichloromethane

  • Ethyl Acetate

  • Water

  • 2 N Sodium Hydroxide Solution

  • Saturated Saline Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a suitable reaction flask, dissolve 3H-oxazolo[4,5-b]pyridin-2-one (1 equivalent) in a mixture of acetonitrile and acetic acid.

  • Add N-bromosuccinimide (1.1 - 1.5 equivalents) portionwise to the solution while stirring at room temperature.

  • Stir the reaction mixture at room temperature for approximately 14 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the solvent by rotary evaporation.

  • Add water to the residue and extract the product with a suitable organic solvent such as ether or dichloromethane.

  • Combine the organic phases and wash sequentially with 2 N sodium hydroxide solution and saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield pure this compound.

Protocol 2: Synthesis of this compound in DMF[2]

Materials:

  • 3H-oxazolo[4,5-b]pyridin-2-one

  • N-bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 3H-oxazolo[4,5-b]pyridin-2-one (1 equivalent) in DMF under a nitrogen atmosphere.

  • Add a solution of NBS (approximately 1.2 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Add water to the reaction mixture and chill to precipitate the product.

  • Filter the solid, wash with water, and dry in a vacuum oven at 70 °C.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Bromination of 3H-oxazolo[4,5-b]pyridin-2-one.

Brominating Agent Solvent Temperature Reaction Time Yield (%) Purity (%) Reference
N-BromosuccinimideAcetonitrile/Acetic AcidRoom Temperature14 hours8998[1]
N-BromosuccinimideDMFRoom TemperatureOvernightHigh (not quantified)Not specified[2]
N-BromosuccinimideDMFNot specifiedNot specifiedup to 9298.9[1]

Visualizations

bromination_pathway start 3H-oxazolo[4,5-b]pyridin-2-one product This compound start->product NBS (1.1-1.5 eq) Desired Reaction side_product1 Dibrominated Product start->side_product1 Excess NBS Side Reaction side_product3 Ring-Opened Product start->side_product3 Harsh Conditions (e.g., high temp, strong base) Potential Side Reaction side_product2 Tribrominated Product side_product1->side_product2 Further Excess NBS Side Reaction troubleshooting_workflow start Start Bromination Reaction monitor Monitor Reaction Progress (TLC/GC) start->monitor is_complete Is Reaction Complete? monitor->is_complete workup Aqueous Workup and Extraction is_complete->workup Yes troubleshoot_yield Troubleshoot Low Yield is_complete->troubleshoot_yield No purify Purify by Recrystallization workup->purify analyze Analyze Purity (GC/HPLC/NMR) purify->analyze is_pure Is Purity >98%? analyze->is_pure end Obtain Pure Product is_pure->end Yes troubleshoot_purity Troubleshoot Impurities is_pure->troubleshoot_purity No

References

Optimizing reaction conditions for N-bromosuccinimide bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Bromosuccinimide (NBS) bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during NBS bromination experiments.

Problem Possible Cause Suggested Solution
Reaction fails to initiate or proceeds very slowly. 1. Inactive Initiator: The radical initiator (e.g., AIBN, benzoyl peroxide) has decomposed. 2. Insufficient Light Source: The light source (for photochemical initiation) is not of the appropriate wavelength or intensity. 3. Impure NBS: Old or impure NBS can be less reactive.[1][2] 4. Presence of Inhibitors: Radical inhibitors (e.g., oxygen, phenols) are present in the reaction mixture.1. Use a fresh batch of the radical initiator. 2. Ensure the use of a suitable light source, such as a sunlamp or a UV lamp, positioned close to the reaction vessel.[3] 3. Recrystallize the NBS from water to purify it.[1] Pure NBS should be a white crystalline solid.[1][2] 4. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). However, some sources suggest that excluding oxygen is not always necessary and a drying tube might suffice.[3]
Formation of multiple products, including di-brominated species. 1. Excess NBS: Using a significant excess of NBS can lead to over-bromination. 2. High Reaction Temperature: Elevated temperatures can sometimes lead to less selective reactions.1. Use a stoichiometric amount or a slight excess of NBS (e.g., 1.05-1.1 equivalents).[4] 2. Perform the reaction at the lowest effective temperature. For many radical reactions, refluxing in a suitable solvent is standard.[1][5]
Significant formation of alkene addition byproducts. High concentration of molecular bromine (Br₂): This favors electrophilic addition across the double bond over radical substitution.[6][7][8]The primary role of NBS is to maintain a low and constant concentration of Br₂.[6][9] Ensure the reaction is proceeding as a radical chain reaction. The slow, in-situ generation of Br₂ from the reaction of NBS with HBr (a byproduct of the radical step) is key to selectivity.[6][7][9]
Formation of bromohydrins or other oxygenated byproducts. Presence of water: Water can react with the bromonium ion intermediate, especially in polar solvents, to form bromohydrins.[1][10]Use anhydrous solvents and dry glassware.[2][11] Standard conditions for allylic and benzylic bromination involve refluxing in anhydrous carbon tetrachloride (CCl₄).[1][2]
Reaction is exothermic and difficult to control. Incompatible Solvent: Some solvents, like DMF and THF, can have hazardous incompatibilities with NBS, leading to autocatalytic decomposition.[12][13]Choose a stable, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[11][14] Always perform a safety assessment before scaling up reactions.
Difficulty in removing succinimide byproduct during workup. Succinimide solubility: Succinimide is soluble in water and polar organic solvents.[15][16]1. After the reaction, cool the mixture and filter off the succinimide, which is often insoluble in non-polar solvents like CCl₄.[3] 2. During aqueous workup, wash the organic layer with water or a dilute base (like NaOH or NaHCO₃) to extract the succinimide.[15][16] 3. To remove unreacted NBS, a wash with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can be effective.[16]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of N-Bromosuccinimide (NBS) in bromination reactions?

A1: NBS serves as a convenient and easy-to-handle source of bromine for radical substitution, electrophilic addition, and electrophilic substitution reactions.[1] In radical reactions, its key function is to provide a constant, low concentration of molecular bromine (Br₂), which favors allylic or benzylic substitution over the competing electrophilic addition to a double bond.[6][8][9]

Q2: How do I choose between a radical initiator and a light source to start the reaction?

A2: Both a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a light source (photochemical initiation) can be used to start the radical chain process.[1][7] The choice often depends on the substrate's sensitivity to heat and light, as well as available laboratory equipment. For heat-sensitive compounds, photochemical initiation at lower temperatures may be preferable.

Q3: What are the optimal solvents for NBS bromination?

A3: For radical allylic and benzylic brominations, non-polar solvents are typically used. Carbon tetrachloride (CCl₄) is a classic solvent for these reactions, though due to its toxicity and environmental concerns, other solvents like acetonitrile, benzene, or cyclohexane are also employed.[1][5][14][17] It is crucial to use anhydrous solvents to prevent side reactions like bromohydrin formation.[2][11] For electrophilic additions to alkenes to form bromohydrins, aqueous solvents like 50% aqueous DMSO, DME, or THF are used.[1]

Q4: My NBS is yellow/brown. Can I still use it?

A4: Pure NBS is a white solid.[1][2] A yellow or brown color indicates the presence of free bromine due to decomposition.[2] While it might still be usable for some robust reactions, impure NBS can give unreliable results.[1] For best results, it is recommended to recrystallize the NBS from hot water (e.g., 10 g of NBS in 100 mL of water at 90-95 °C) before use.[1]

Q5: How can I monitor the progress of my NBS bromination reaction?

A5: The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.[18] In some cases, particularly when using CCl₄ as a solvent, the progress can be visually monitored. As the reaction proceeds, the denser NBS at the bottom of the flask is consumed, while the less dense succinimide byproduct appears at the top of the solution.[3]

Experimental Protocols

General Protocol for Allylic/Benzylic Bromination

This protocol is a general guideline for the radical bromination of an alkene at the allylic position or an alkylarene at the benzylic position.

Materials:

  • Alkene or alkylarene substrate

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Anhydrous carbon tetrachloride (CCl₄) or acetonitrile

  • Radical initiator (AIBN or benzoyl peroxide, ~1-5 mol%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stir bar

  • Inert gas supply (optional, but recommended)

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and reflux condenser, add the alkene or alkylarene substrate (1.0 eq).

  • Add the solvent (e.g., CCl₄).

  • Add N-bromosuccinimide (1.05–1.1 eq).

  • Add the radical initiator (e.g., AIBN).

  • If conducting a photochemical reaction, omit the radical initiator and set up a light source (e.g., a 250W sunlamp) near the flask.

  • Heat the mixture to reflux (typically around 77°C for CCl₄) and stir vigorously.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Solvent Effects on NBS Bromination
SubstrateSolventProduct(s)Yield (%)Reference
4'-Hydroxy acetophenoneMethanolα-bromo-4'-hydroxy acetophenone89[19]
4'-Hydroxy acetophenoneEthanolα-bromo-4'-hydroxy acetophenone61[19]
4'-Hydroxy acetophenoneAcetonitrile3'-bromo-4'-hydroxy acetophenone94[19]
4'-Hydroxy acetophenoneDichloromethaneα-bromo-4'-hydroxy acetophenone40[19]
4'-Hydroxy acetophenoneChloroformα-bromo-4'-hydroxy acetophenone30[19]
Table 2: Initiator and Reaction Conditions for Benzylic Bromination
SubstrateNBS (equiv.)Initiator/ConditionsSolventTemp (°C)Time (min)Conversion (%)Selectivity (%)Reference
4-Nitrotoluene1.0530 W white lampAcetonitrile60509099[4]
4-Chlorotoluene1.0530 W white lampAcetonitrile2013-92[4]
Toluene1.0530 W white lampAcetonitrile20139999[4]

Visualizations

experimental_workflow General Workflow for NBS Bromination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Substrate, NBS, and Solvent in Flask initiator Add Radical Initiator (e.g., AIBN) or Position Light Source start->initiator reflux Heat to Reflux or Irradiate initiator->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Succinimide cool->filter wash Aqueous Wash filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify Product concentrate->purify

Caption: General experimental workflow for a typical NBS bromination reaction.

troubleshooting_logic Troubleshooting Logic for Failed NBS Reaction cluster_initiator Initiation Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Reaction Not Working? check_initiator Is the initiator fresh? start->check_initiator check_light Is the light source adequate? start->check_light check_nbs Is the NBS pure? start->check_nbs check_inhibitors Are radical inhibitors present? start->check_inhibitors check_solvent Is the solvent anhydrous? start->check_solvent use_fresh_initiator Use fresh initiator check_initiator->use_fresh_initiator optimize_light Optimize light source check_light->optimize_light recrystallize_nbs Recrystallize NBS check_nbs->recrystallize_nbs degas_solvent Degas solvent check_inhibitors->degas_solvent use_dry_solvent Use anhydrous solvent check_solvent->use_dry_solvent

Caption: A logical diagram for troubleshooting a failed NBS bromination experiment.

References

Stability and degradation pathways of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known stability characteristics of this compound?

A1: Based on supplier information, this compound is known to be light-sensitive.[1] It is recommended to store the compound in a light-resistant container and at a controlled room temperature or under refrigeration (+4°C) to ensure its stability over its shelf life.[1]

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: While specific degradation studies on this compound are not extensively published, based on the chemical structure, which contains a lactone (in the oxazolone ring), an amide, and a bromo-substituted pyridine ring, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The oxazolone ring is susceptible to hydrolysis under both acidic and basic conditions. This would likely lead to the opening of the ring to form an amino acid derivative.

  • Oxidation: The pyridine ring and the oxazolone moiety may be susceptible to oxidation, potentially leading to N-oxides or other oxidative degradation products.

  • Photodegradation: As the compound is known to be light-sensitive, exposure to UV or visible light could lead to the formation of photolytic degradation products.[1]

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with a UV detector, is recommended. This method should be capable of separating the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in solution.

  • Possible Cause: The solvent and pH of the solution may be promoting hydrolysis. The oxazolone ring is prone to opening under nucleophilic attack, which can be catalyzed by acids or bases.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your solution is neutral and buffered if necessary. Avoid strongly acidic or basic conditions unless conducting forced degradation studies.

    • Solvent Selection: Use aprotic solvents if possible. If aqueous solutions are necessary, prepare them fresh and use them immediately.

    • Temperature: Keep solutions cooled to minimize thermal degradation.

Issue 2: Appearance of unknown peaks in the chromatogram during analysis.

  • Possible Cause: This indicates the formation of degradation products. The conditions of your experiment or storage may be causing the compound to degrade.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify the source of the degradation, perform a systematic forced degradation study.[2][3][4] This involves exposing the compound to controlled stress conditions (acid, base, oxidation, heat, light) to generate the degradation products in a controlled manner.

    • Peak Identification: Use LC-MS/MS to determine the mass of the unknown peaks and elucidate their structures. This will help in understanding the degradation pathway.

    • Review Storage Conditions: Ensure the compound and its solutions are stored under the recommended conditions (protected from light, at the appropriate temperature).[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways.[2][5][6]

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (pH 4, 7, 9)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at room temperature and at 60°C. Analyze samples at different time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at room temperature. Analyze samples at different time points (e.g., 30 mins, 1, 2, 4 hours).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Analyze samples at different time points.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to heat (e.g., 80°C) in a stability chamber. Analyze samples at different time points.

    • Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). Analyze samples at different time points.

  • Sample Analysis: Analyze the stressed samples using a suitable HPLC method. The mobile phase and gradient should be optimized to achieve good separation between the parent compound and any degradation products.

  • Data Analysis: Quantify the amount of degradation by calculating the percentage of the parent compound remaining and the percentage of each degradation product formed. Use LC-MS to identify the major degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HClRoom Temp & 60°CUp to 24 hours
Base Hydrolysis0.1 M NaOHRoom TempUp to 4 hours
Oxidation3% H₂O₂Room TempUp to 24 hours
Thermal DegradationDry Heat80°CUp to 48 hours
PhotodegradationUV/Visible LightAmbientUp to 7 days

Visualizations

Hypothetical Degradation Pathway

parent This compound hydrolysis_product 2-amino-5-bromo-3-hydroxypyridine-4-carboxylic acid (Hypothetical) parent->hydrolysis_product Acid/Base Hydrolysis oxidation_product N-Oxide Derivative (Hypothetical) parent->oxidation_product Oxidation photolysis_product Debrominated Species (Hypothetical) parent->photolysis_product Photolysis

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc HPLC/UHPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms report Data Analysis & Reporting lcms->report

Caption: General workflow for forced degradation studies.

References

Technical Support Center: N-Bromosuccinimide (NBS) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted N-bromosuccinimide (NBS) and its byproduct, succinimide, from reaction mixtures.

Troubleshooting and FAQs

Q1: What are the primary methods for removing unreacted NBS and the succinimide byproduct after a reaction?

A1: The most common strategies involve a combination of quenching, aqueous extraction, chromatography, and recrystallization. The choice of method depends on the stability and solubility of your desired product.

  • Quenching: Excess NBS is chemically destroyed by adding a reducing agent.[1]

  • Aqueous Extraction (Workup): The reaction mixture is washed with aqueous solutions to remove water-soluble NBS and its byproduct, succinimide.[2]

  • Chromatography: Techniques like flash column chromatography are used to separate the product from residual NBS and succinimide based on polarity differences.[3][4]

  • Precipitation/Recrystallization: Exploiting solubility differences, the product can be crystallized while impurities remain in the solvent, or vice-versa.[5][6]

Q2: How do I quench excess NBS in my reaction mixture? Which quenching agent is best?

A2: Quenching is a crucial first step to neutralize the reactivity of any remaining NBS. Common quenching agents are mild reducing agents.[1] Saturated aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) are highly effective.[7] Sodium bisulfite (NaHSO₃) is also a suitable option.[7]

  • Sodium Thiosulfate (Na₂S₂O₃): A widely used, effective choice that reduces NBS to succinimide and bromide ions.[7][8]

  • Sodium Sulfite (Na₂SO₃): Also very common. Be aware that under acidic conditions, it can potentially generate sulfur dioxide (SO₂) gas.[1]

  • Sodium Metabisulfite (Na₂S₂O₅): This reagent forms sodium bisulfite in water and is another effective option.[1][9]

The choice often comes down to laboratory availability and the specific pH requirements of your product. For most applications, sodium thiosulfate is a reliable starting point.

Q3: After quenching, how do I remove the succinimide byproduct?

A3: Succinimide, the primary byproduct of NBS reactions, is typically removed through an aqueous workup. Succinimide has good solubility in water, which can be exploited.[2] After quenching, the reaction mixture is typically diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed several times with water or brine.[2] For products that are not soluble in nonpolar solvents, precipitating the succinimide can be an option. Succinimide is insoluble in ether, hexane, and carbon tetrachloride.[4][10] If your product is soluble in these solvents, you may be able to precipitate the succinimide and remove it by filtration.

Q4: My product is co-eluting with succinimide during column chromatography. What should I do?

A4: Co-elution indicates that your product and succinimide have similar polarities in the chosen solvent system.[4] First, try to remove as much succinimide as possible with a thorough aqueous workup before chromatography. Washing the organic layer with dilute NaOH can help by converting succinimide to its more water-soluble sodium salt, though this is only suitable if your product is stable to base.[7] If co-elution persists, you may need to screen different solvent systems for flash chromatography or consider using reverse-phase HPLC for purification.[4]

Q5: When is recrystallization a good method for purification?

A5: Recrystallization is an excellent purification technique if your desired product is a solid and you can find a solvent system where the product's solubility is high at elevated temperatures but low at cooler temperatures, while impurities (NBS, succinimide) remain soluble at all temperatures.[6][11] This method is often used as a final purification step to obtain highly pure crystalline material.[11] Water is a common solvent for recrystallizing NBS itself, highlighting the solubility differences that can be exploited.[5][12]

Data Summary: Solubility Profile

Understanding the solubility of NBS and its byproduct is critical for designing an effective purification strategy. The following table summarizes their solubility in common laboratory solvents.

CompoundWaterAcetoneDichloromethane (DCM) / ChloroformDiethyl EtherHexane / CCl₄Acetic Acid
N-Bromosuccinimide (NBS) 14.7 g/L (Slightly Soluble)[12]Very Soluble[13]Soluble[14]Insoluble[10]Insoluble[10][12]Slightly Soluble[10]
Succinimide Slightly Soluble[4]SolubleSlightly SolubleInsoluble[4]Insoluble[4]Slightly Soluble[4]

Experimental Protocols

Protocol 1: General Quenching and Aqueous Workup

This protocol describes a standard procedure for quenching unreacted NBS and removing the resulting succinimide.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature or 0 °C in an ice bath.

  • Quench Excess NBS: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to the reaction mixture with vigorous stirring. Continue adding until the yellow/orange color of bromine, if present, disappears.

  • Dilute and Separate: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Add deionized water to dissolve the inorganic salts.

  • Extract: Shake the separatory funnel and allow the layers to separate. Drain the organic layer.

  • Wash: Wash the organic layer sequentially with:

    • Deionized water (2x)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x), if acidic byproducts are present.[2]

    • Brine (saturated NaCl solution) (1x) to aid in drying.[2]

  • Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is a general guide for separating the desired product from residual impurities after the initial workup.

  • Prepare the Sample: Dissolve the crude product obtained from Protocol 1 in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

  • Select the Stationary Phase: Silica gel is most commonly used for normal-phase chromatography.

  • Determine the Eluent: Use thin-layer chromatography (TLC) to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product, the baseline (succinimide is often very polar), and the solvent front.

  • Pack and Run the Column: Pack a glass column with silica gel slurried in the chosen eluent. Carefully load the sample onto the top of the silica gel.

  • Elute and Collect: Elute the column with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified product.[3]

Visual Diagrams

quenching_pathway NBS N-Bromosuccinimide (NBS) (Unreacted) Succinimide Succinimide (Byproduct) NBS->Succinimide Reduction QuenchingAgent Quenching Agent (e.g., Na2S2O3) Salts Oxidized Quenching Agent + Bromide Salts QuenchingAgent->Salts Oxidation ReactionMixture Crude Reaction Mixture (Product + NBS) QuenchedMixture Quenched Mixture (Product + Succinimide + Salts) ReactionMixture->QuenchedMixture + Quenching Agent

References

Technical Support Center: Scale-up Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable method is the direct bromination of the precursor, oxazolo[4,5-b]pyridin-2(3H)-one, using N-bromosuccinimide (NBS) as the brominating agent. This approach is often described as a one-step synthesis and can achieve high yields, making it suitable for larger-scale production.[1] The reaction is typically carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of acetonitrile and acetic acid.[1][2][3]

Q2: What are the critical process parameters to control during the scale-up of the bromination reaction?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: The addition of NBS can be exothermic. Maintaining a consistent temperature, often at room temperature, is crucial to prevent side reactions and ensure regioselectivity.[2][3]

  • Stoichiometry: Precise control of the molar ratio of NBS to the starting material is essential to maximize conversion and minimize the formation of impurities, such as over-brominated products.

  • Reaction Time: The reaction should be monitored for completion using techniques like TLC or GC to avoid unnecessary heating or extended reaction times that could lead to degradation.[3]

  • Mixing: Efficient agitation is vital in a large reactor to ensure homogeneous distribution of reactants and maintain consistent temperature throughout the reaction mass.

Q3: What are the recommended solvents for this synthesis on a larger scale and what are the considerations?

A3: Solvents such as N,N-dimethylformamide (DMF), acetonitrile/acetic acid mixtures, and tetrahydrofuran (THF) have been reported.[1][2][3] For scale-up, consider the following:

  • DMF: Offers good solubility for the reactants but has a high boiling point, which can complicate removal during work-up.

  • Acetonitrile/Acetic Acid: This mixture is also effective, and acetonitrile is easier to remove than DMF.[3]

  • Solvent Recovery: On an industrial scale, the ability to recover and recycle the solvent is a significant economic and environmental consideration.

Q4: How is the product typically isolated and purified at scale?

A4: The product is commonly isolated by quenching the reaction with water, which causes the product to precipitate.[2] The solid is then collected by filtration and washed with water. For higher purity, recrystallization is often necessary. A mixed solvent system of dichloromethane and ethyl acetate has been shown to be effective for obtaining a pure product.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or GC to ensure the starting material is fully consumed.[3] Consider extending the reaction time if necessary.
Product loss during work-up or recrystallization.Optimize the volume of water used for precipitation. Ensure the recrystallization solvent system and volumes are appropriate to minimize solubility of the product in the mother liquor.
Sub-optimal reaction temperature.Ensure the reaction temperature is maintained within the optimal range (e.g., room temperature). Use a controlled cooling system if the exotherm is significant.[2][3]
High Impurity Levels Over-bromination or other side reactions.Control the stoichiometry of NBS carefully. Add the NBS portion-wise or as a solution to maintain better control over the local concentration.[3] Ensure the reaction temperature is not too high.
Incomplete removal of starting material.Confirm reaction completion before quenching. Optimize the purification step, potentially with a different recrystallization solvent or the addition of a wash step.
Poor Filterability of Precipitated Product Fine particle size of the precipitate.Control the rate of addition of the anti-solvent (water) and the temperature during precipitation to influence crystal growth. Consider an aging step after precipitation to allow for particle size to increase.
Discoloration of Final Product Presence of residual colored impurities.Ensure thorough washing of the filtered product. Consider treatment with activated carbon during the recrystallization step.

Experimental Protocols

Key Experiment: Bromination of Oxazolo[4,5-b]pyridin-2(3H)-one

This protocol is a representative example based on literature procedures.[1][2][3]

Materials:

  • Oxazolo[4,5-b]pyridin-2(3H)-one

  • N-bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF)

  • Water

Procedure:

  • Under a nitrogen atmosphere, dissolve oxazolo[4,5-b]pyridin-2(3H)-one (e.g., 5.07 g) in DMF (e.g., 85 ml).[2]

  • In a separate flask, dissolve NBS (e.g., 7.46 g) in DMF (e.g., 50 ml).[2]

  • Slowly add the NBS solution to the solution of the starting material while maintaining the temperature at room temperature.

  • Stir the reaction mixture overnight at room temperature.[2]

  • Monitor the reaction for completion by TLC or GC.[3]

  • Once the reaction is complete, add water (e.g., 35 ml) to the reaction mixture and cool in an ice bath to precipitate the product.[2]

  • Filter the solid product and wash it thoroughly with water (e.g., 3 x 100 ml).[2]

  • Dry the product in a vacuum oven at 70°C.[2]

  • For higher purity, the crude product can be recrystallized from a mixture of dichloromethane and ethyl acetate.[3]

Quantitative Data Summary

ParameterValueReference
Yield (Recrystallized) 89%[3]
Purity (GC Assay) 98%[3]
Melting Point 231-234°C[3]
Starting Material:NBS:Solvent (Weight Ratio) 5 : 6-6.3 : 30-34[1]
Reaction Temperature 10-80°C[1]
Reaction Time 1-36 hours[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_sm Dissolve Starting Material in DMF add_nbs Slowly Add NBS Solution dissolve_sm->add_nbs dissolve_nbs Dissolve NBS in DMF dissolve_nbs->add_nbs stir Stir Overnight at RT add_nbs->stir monitor Monitor Reaction (TLC/GC) stir->monitor quench Quench with Water monitor->quench precipitate Precipitate & Cool quench->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry recrystallize Recrystallize (DCM/EtOAc) dry->recrystallize final_product Final Product recrystallize->final_product Pure Product

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurity check_completion Check Reaction Completion (TLC/GC) start->check_completion check_stoichiometry Verify NBS Stoichiometry start->check_stoichiometry check_temp Monitor Reaction Temperature start->check_temp check_purification Optimize Purification (Recrystallization) start->check_purification incomplete Incomplete Reaction check_completion->incomplete Starting Material Remaining side_reactions Side Reactions/ Over-bromination check_stoichiometry->side_reactions Incorrect Ratio or Fast Addition check_temp->side_reactions Exotherm Not Controlled workup_loss Product Loss during Work-up check_purification->workup_loss High Solubility in Mother Liquor action_time Action: Extend Reaction Time incomplete->action_time action_stoich Action: Control NBS Addition Rate side_reactions->action_stoich action_temp Action: Improve Temperature Control side_reactions->action_temp action_purify Action: Adjust Solvent Ratios/Volume workup_loss->action_purify

Caption: Troubleshooting Logic for Low Yield and High Impurity Issues.

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Catalyst & Ligand Issues

Q1: My reaction is sluggish or stalls completely. What are the likely causes related to the catalyst?

A1: A stalled reaction often points to issues with the active catalytic species. Here are the primary suspects:

  • Inefficient Pre-catalyst Activation: Many cross-coupling reactions utilize stable Pd(II) pre-catalysts that require in situ reduction to the active Pd(0) species.[1][2] This activation is a critical step influenced by the base, ligand, solvent, and temperature.[2] If this reduction is inefficient, the concentration of the active Pd(0) catalyst will be too low.

    • Solution: Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[3][4] Alternatively, ensure your reaction conditions are suitable for the reduction of your chosen Pd(II) pre-catalyst.[4]

  • Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through several pathways:

    • Oxidation: Trace amounts of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which is a common issue in reactions requiring prolonged heating.[1][3]

    • Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a visual indicator of catalyst aggregation and deactivation.[1] This can be triggered by high temperatures, high catalyst concentrations, or an incorrect ligand-to-palladium ratio.[1]

    • Catalyst Poisoning: Certain functional groups or impurities can act as poisons by strongly coordinating to the palladium center. For instance, the nitrogen atom in quinoline substrates can poison the catalyst.[4] Excess cyanide can also terminate the catalytic cycle.[5]

  • Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the palladium catalyst and modulating its reactivity, are susceptible to oxidation, especially at elevated temperatures.[1][2] The degradation of the ligand leaves the palladium center exposed, leading to deactivation.[1]

Q2: How can I prevent catalyst deactivation?

A2: Preventing catalyst deactivation is crucial for achieving high yields. Here are key strategies:

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction.[1][3] This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[3][4]

  • Use High-Purity Reagents: Impurities in your starting materials, solvents, or base can poison the catalyst.[6][7] Always use high-purity, anhydrous, and degassed solvents.[3]

  • Optimize Ligand-to-Palladium Ratio: An appropriate ligand-to-palladium ratio is critical for stabilizing the catalyst.[3] A typical starting point is a 1:1 to 4:1 ratio.[3]

  • Employ Bulky Ligands: For substrates prone to catalyst poisoning, such as quinolines, using bulky phosphine ligands like XPhos, SPhos, or RuPhos can sterically shield the palladium center and prevent coordination of the poisoning species.[4]

Substrate & Reagent Problems

Q3: In my Suzuki-Miyaura coupling, I observe significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A3: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common cause of low yields in Suzuki-Miyaura reactions, particularly with electron-deficient boronic acids.[3] To mitigate this:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[3] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[3]

  • Anhydrous Conditions: While some protocols use aqueous bases, water can act as a proton source.[3] Employing anhydrous conditions can help reduce protodeboronation.[3]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[3][8]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[3]

Q4: I'm seeing a lot of homocoupling of my starting materials. What causes this and how can I prevent it?

A4: Homocoupling, the coupling of two molecules of the same starting material, is a common side reaction that consumes your reagents and reduces the yield of the desired cross-coupled product.[3][8]

  • Presence of Oxygen: The primary cause of homocoupling of boronic acids in Suzuki reactions is often the presence of oxygen.[3] Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial for prevention.[3]

  • Pd(II) Pre-catalysts: The in situ reduction of Pd(II) pre-catalysts can sometimes promote homocoupling.[3][8] Starting with a Pd(0) source can help minimize this side reaction.[3]

  • Slow Addition: In some cases, the slow addition of one of the coupling partners to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[3]

Reaction Condition Optimization

Q5: My reaction is not going to completion. How can I optimize the reaction conditions to improve conversion?

A5: Incomplete conversion can be due to a variety of factors related to the reaction setup and parameters. A systematic approach to optimization is often necessary.

  • Solvent Selection: The solvent plays a critical role in solubilizing reagents and stabilizing the catalytic species.[9][10][11] Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF.[8][12] The choice of solvent can even influence the selectivity of the reaction.[10]

  • Base Selection: The base is crucial for the catalytic cycle, particularly for the transmetalation step in Suzuki and Buchwald-Hartwig reactions.[3][13] The base must be strong enough and sufficiently soluble in the reaction medium.[3][12] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[8][14]

  • Temperature Control: The reaction temperature significantly impacts the reaction rate. While higher temperatures can increase the rate, they can also lead to catalyst decomposition and side reactions.[3][15] It is important to find the optimal temperature for your specific system.

  • Ligand Screening: The choice of ligand is critical for the success of a cross-coupling reaction.[16][17] Different ligands have different steric and electronic properties that can dramatically affect the outcome.[16][18] A screening of different ligands is often a powerful way to improve yields.[2]

Quantitative Data Summary

The following tables provide general guidelines for reaction parameters. Optimal conditions are highly substrate-dependent and should be determined empirically.

Table 1: Typical Catalyst Loadings for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeTypical Pd Loading (mol%)Reference
Suzuki-Miyaura0.1 - 2.0[19][20]
Buchwald-Hartwig0.5 - 2.0[13]
Heck0.1 - 5.0[21]
Sonogashira0.1 - 2.0[22]

Table 2: Common Solvents and Bases for Suzuki-Miyaura Coupling

SolventCommon BasesReference
Toluene / WaterK₂CO₃, Cs₂CO₃, K₃PO₄[8][14]
Dioxane / WaterK₂CO₃, Cs₂CO₃, K₃PO₄[8][14]
THF / WaterK₂CO₃, K₃PO₄, KF[14][23]
DMFK₂CO₃[2]

Experimental Protocols

Protocol 1: General Procedure for Degassing a Reaction Mixture

  • Assemble the reaction flask containing all solid reagents (substrate, coupling partner, base, and ligand if solid) and a magnetic stir bar.

  • Seal the flask with a rubber septum.

  • Insert a needle connected to a vacuum/inert gas manifold.

  • Evacuate the flask under vacuum for 5-10 minutes while stirring.

  • Refill the flask with an inert gas (argon or nitrogen).

  • Repeat this vacuum/inert gas cycle 3-5 times to ensure a thoroughly inert atmosphere.[14]

  • Using a syringe, add the degassed solvent(s) to the reaction flask.

  • If the palladium source is a solution, add it via syringe. If it is a solid, it can be added under a positive flow of inert gas.

  • If necessary, degas the final reaction mixture again using the freeze-pump-thaw method or by bubbling inert gas through the solution for 15-20 minutes.[14]

Protocol 2: Small-Scale Ligand Screening

  • In an array of small reaction vials (e.g., in a 24-well plate), add the aryl halide, coupling partner, and base.

  • To each vial, add a different phosphine ligand from a stock solution. Ensure the palladium-to-ligand ratio is consistent across all reactions.

  • Add the palladium pre-catalyst from a stock solution to each vial.

  • Add the degassed solvent to each vial.

  • Seal the vials and place the plate on a heated stirring block.

  • Run the reactions for a set amount of time (e.g., 12-24 hours).

  • After the reaction is complete, quench the reactions and analyze the crude reaction mixtures by a suitable analytical technique (e.g., LC-MS or GC-MS) to determine the relative conversion to the desired product.

Visual Troubleshooting Guides

Troubleshooting_Workflow Start Low Yield Observed Inert_Atmosphere Check Inert Atmosphere (Degassing, Inert Gas) Start->Inert_Atmosphere Inert_Atmosphere->Start Issue Found & Corrected Reagent_Quality Verify Reagent Quality (Purity, Anhydrous) Inert_Atmosphere->Reagent_Quality OK Reagent_Quality->Start Issue Found & Corrected Catalyst_System Evaluate Catalyst System (Pre-catalyst, Ligand) Reagent_Quality->Catalyst_System OK Catalyst_System->Start Issue Found & Corrected Reaction_Conditions Optimize Reaction Conditions (Solvent, Base, Temperature) Catalyst_System->Reaction_Conditions OK Reaction_Conditions->Start Issue Found & Corrected Side_Reactions Analyze for Side Reactions (Homocoupling, Decomposition) Reaction_Conditions->Side_Reactions OK Side_Reactions->Start Issue Identified Success Improved Yield Side_Reactions->Success Resolved

Caption: A general workflow for troubleshooting low yields.

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Oxidation Oxidation (O2) Active_Catalyst->Oxidation Aggregation Aggregation (High Temp/Conc.) Active_Catalyst->Aggregation Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Poisoning Catalyst Poisoning (Impurities, Substrate) Active_Catalyst->Poisoning Inactive_Species Inactive Species Oxidation->Inactive_Species Forms Pd(II) Aggregation->Inactive_Species Forms Pd Black Ligand_Degradation->Inactive_Species Unstable Pd Poisoning->Inactive_Species Inactive Complex

References

Monitoring reaction progress of oxazolopyridinone bromination by TLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of oxazolopyridinone bromination reactions using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

1. How can I use TLC to monitor the progress of my oxazolopyridinone bromination reaction?

Thin Layer Chromatography (TLC) is a rapid and effective method to qualitatively monitor the progress of a reaction by separating the components of a reaction mixture based on polarity.[1][2] To monitor your bromination, you will spot a TLC plate with your starting material, the reaction mixture at different time points, and ideally, the purified product.[3][4] As the reaction proceeds, you should observe the spot corresponding to the starting material diminish in intensity while a new spot, corresponding to the more non-polar brominated product, appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible.[4][5]

2. What is a suitable TLC solvent system for separating oxazolopyridinone and its brominated derivative?

The ideal solvent system (eluent) will depend on the specific polarity of your oxazolopyridinone substrate. A good starting point for many "normal" polarity compounds is a mixture of ethyl acetate (EtOAc) and hexane.[6] You can adjust the ratio to achieve optimal separation; a good separation will have the starting material and product spots with Rf values between 0.3 and 0.7.[4] If your compounds are very polar, you might need to use a more polar solvent system, such as 5% methanol in dichloromethane.[6]

3. My spots are streaking on the TLC plate. What could be the cause and how do I fix it?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[7][8] Try diluting your sample before spotting it.

  • Inappropriate Solvent System: The polarity of your solvent system may be unsuitable for your compound.[7] You may need to experiment with different solvent systems to find one that provides clean spots.

  • Acidic or Basic Compounds: If your oxazolopyridinone or its brominated product is acidic or basic, it may interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this issue.[8]

4. How can I visualize the spots on my TLC plate if they are not colored?

Most organic compounds are not visible to the naked eye on a TLC plate. The most common visualization technique is using a UV lamp.[1][9] TLC plates often contain a fluorescent indicator that glows under UV light, and compounds that absorb UV light will appear as dark spots.[2] Another common method is using an iodine chamber. Placing the TLC plate in a chamber with a few crystals of iodine will cause the iodine vapor to adsorb to the organic compounds, making them appear as brown spots.[2][9]

5. What type of GC column is suitable for analyzing the bromination of oxazolopyridinone?

The choice of a GC column depends on the polarity of your analytes.[10][11] For the analysis of many organic compounds, including halogenated ones, a non-polar or mid-polarity column is often a good starting point.[10] A column with a stationary phase like 5% diphenyl / 95% dimethyl polysiloxane is a versatile choice for a wide range of compounds. The selection of column length, internal diameter, and film thickness will also affect the resolution and analysis time.[11][12]

6. I am observing poor peak shapes (tailing or fronting) in my GC chromatogram. What are the possible reasons?

Poor peak shape in GC analysis of halogenated compounds can be due to several factors:[13]

  • Active Sites in the GC System: Halogenated compounds can interact with active sites in the injector or column, leading to peak tailing.[13]

  • Sample Degradation: Some halogenated compounds may degrade at high injector temperatures.[13] Optimizing the injector temperature is crucial.

  • Column Overload: Injecting too much sample can lead to peak fronting.

  • Inappropriate Flow Rate: An incorrect carrier gas flow rate can also affect peak shape.

7. How do I interpret the results from my GC analysis to determine the reaction progress?

A GC chromatogram displays the detector response as a function of time.[14] Each compound in your mixture will appear as a peak at a specific retention time.[15][16]

  • Qualitative Analysis: By comparing the retention times of the peaks in your reaction mixture to those of your starting material and (if available) your purified product, you can identify each component.[15]

  • Quantitative Analysis: The area under each peak is proportional to the amount of that compound present in the mixture.[15][16] By monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time, you can quantify the reaction progress.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaked or elongated Sample is overloaded.[8]Dilute the sample before spotting.
Compound is acidic or basic.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[8]
The solvent system is inappropriate.[7]Experiment with a different solvent system.
Spots are not visible Sample concentration is too low.[7][8]Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[8]
Compound is not UV-active.Use a different visualization technique, such as an iodine chamber or a chemical stain.[8]
The solvent level in the developing chamber is too high.Ensure the solvent level is below the spotting line on the TLC plate.[7]
Rf values are too high or too low The eluent is too polar (high Rf) or not polar enough (low Rf).[4][8]Adjust the polarity of the eluent. For a high Rf, decrease the proportion of the more polar solvent. For a low Rf, increase it.[4][8]
Uneven solvent front The TLC plate was not placed evenly in the chamber.Ensure the plate is placed vertically and is not touching the sides of the chamber.[7]
The adsorbent on the plate is uneven.Use a new, high-quality TLC plate.
GC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing) Active sites in the injector liner or column.[13]Use a deactivated liner and/or a more inert column.
Sample degradation in the injector.[13]Lower the injector temperature.
Poor peak shape (fronting) Column overload.Dilute the sample or inject a smaller volume.
No or low signal intensity The sample concentration is too low.Concentrate the sample or inject a larger volume (if not causing overload).
Issues with the detector.Ensure the detector is functioning correctly and at the appropriate settings for your analyte.
Irreproducible retention times Fluctuations in oven temperature or carrier gas flow rate.Check the stability of the oven temperature and the gas flow controller.
Column degradation.Condition or replace the GC column.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Prepare the TLC Chamber: Pour a small amount of the chosen eluent (e.g., 20% ethyl acetate in hexane) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor and cover the chamber.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line across a TLC plate about 1 cm from the bottom. Mark three evenly spaced points on this line for spotting.

  • Spot the Plate:

    • On the first mark, use a capillary tube to spot a dilute solution of your starting oxazolopyridinone.

    • On the second mark, spot a sample taken directly from your reaction mixture.

    • On the third mark, co-spot the starting material and the reaction mixture (spot one on top of the other, allowing the solvent to dry in between).[3]

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate by capillary action.[4]

  • Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[2] Allow the plate to dry and then visualize the spots under a UV lamp or in an iodine chamber.[2][9]

  • Analyze the Results: Compare the spots from the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.[5]

Protocol 2: Monitoring Reaction Progress by GC
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot (e.g., by adding a suitable quenching agent) and dilute it with an appropriate solvent (e.g., ethyl acetate) to a concentration suitable for GC analysis.

  • Instrument Setup:

    • Install a suitable GC column (e.g., 5% diphenyl / 95% dimethyl polysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Set the injector and detector temperatures. For initial analysis, an injector temperature of 250 °C and a detector temperature of 280 °C can be used, but these may need to be optimized.

    • Program the oven temperature. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to ensure all components elute.

  • Analysis:

    • Inject a standard solution of your starting oxazolopyridinone to determine its retention time.

    • Inject your prepared samples from the reaction mixture.

  • Data Interpretation:

    • Identify the peaks corresponding to the starting material and the product(s) based on their retention times.

    • Integrate the peak areas for the starting material and product.

    • Calculate the percentage conversion by comparing the peak area of the product to the initial peak area of the starting material (or by using an internal standard).

Data Presentation

Table 1: Example TLC Data for Oxazolopyridinone Bromination
CompoundRf Value (20% EtOAc/Hexane)Observations
Oxazolopyridinone (Starting Material)0.35UV active spot
Bromo-oxazolopyridinone (Product)0.55UV active spot

Note: Rf values are illustrative and will vary depending on the exact molecular structure and TLC conditions.

Table 2: Example GC Data for Oxazolopyridinone Bromination
CompoundRetention Time (min)Peak Area (arbitrary units) at t=2h
Oxazolopyridinone (Starting Material)8.5150,000
Bromo-oxazolopyridinone (Product)10.2450,000

Note: Retention times are illustrative and depend on the specific GC column, temperature program, and flow rate.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_sm Spot Starting Material (SM) prep_chamber->spot_sm prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Co-spot (SM + Rxn) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize (UV Lamp / Iodine) dry->visualize analyze Analyze Spot Positions (Disappearance of SM, Appearance of Product) visualize->analyze

Caption: Workflow for monitoring reaction progress using TLC.

GC_Troubleshooting cluster_tailing Peak Tailing? cluster_fronting Peak Fronting? start Poor GC Peak Shape Observed is_tailing Yes start->is_tailing cause_active_sites Cause: Active Sites in System is_tailing->cause_active_sites cause_degradation Cause: Sample Degradation is_tailing->cause_degradation is_fronting No is_tailing->is_fronting No sol_inert Solution: Use Deactivated Liner/Column cause_active_sites->sol_inert end Improved Peak Shape sol_inert->end sol_temp Solution: Lower Injector Temperature cause_degradation->sol_temp sol_temp->end check_fronting Check for Fronting is_fronting->check_fronting cause_overload Cause: Column Overload check_fronting->cause_overload Yes check_fronting->end No, other issue sol_dilute Solution: Dilute Sample or Inject Smaller Volume cause_overload->sol_dilute sol_dilute->end

Caption: Troubleshooting guide for common GC peak shape issues.

References

Overcoming solubility issues in reactions with 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the commonly used solvents for dissolving this compound?

Based on synthesis procedures, common solvents that can be used as a starting point for solubility tests include Dimethylformamide (DMF), a mixture of acetonitrile and acetic acid, and for recrystallization, a combination of dichloromethane and ethyl acetate.[1][2]

Q2: I am observing incomplete dissolution of the starting material in my reaction. What could be the cause?

Incomplete dissolution is a common issue with heterocyclic compounds. Potential causes include:

  • Insufficient solvent volume: The concentration of the reactant may be too high for the chosen solvent.

  • Inappropriate solvent: The polarity of the solvent may not be suitable for this compound.

  • Low temperature: Solubility often increases with temperature.

  • Purity of the compound: Impurities can affect solubility.

Q3: Can heating the mixture improve the solubility?

Yes, in many cases, gently heating the reaction mixture can significantly improve the solubility of this compound. However, it is crucial to ensure that the compound and other reactants are stable at elevated temperatures. Monitor for any degradation by techniques like TLC or LC-MS.

Q4: Are there any alternative strategies to improve solubility if changing the solvent is not an option?

Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. These include:

  • Co-solvency: Using a mixture of a good solvent and a poor solvent can sometimes enhance overall solubility.

  • Particle size reduction: Grinding the solid material to a finer powder increases the surface area, which can improve the dissolution rate.[3]

  • Use of additives: In some specific cases, additives or solubilizing agents might be compatible with the reaction chemistry.

Troubleshooting Guide

Issue: Poor or Incomplete Dissolution of this compound

This guide provides a systematic approach to troubleshoot and overcome solubility challenges.

Step 1: Solvent Screening and Optimization

A logical first step is to perform small-scale solubility tests with a range of solvents.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.1 mL). Start with solvents mentioned in the literature (DMF, acetonitrile) and expand to other common polar aprotic and polar protic solvents.

  • Observation at Room Temperature: Vigorously vortex or stir the vials at room temperature for a set period (e.g., 15-30 minutes). Observe and record the degree of dissolution.

  • Heating: If the compound is not fully dissolved, gently heat the vials to a specific temperature (e.g., 50 °C, 80 °C), ensuring it is below the solvent's boiling point and within the thermal stability limits of the compound. Record your observations.

  • Data Recording: Systematically record your qualitative and quantitative findings.

Data Presentation: Solubility Screening Results

Researchers should use the following table to document their experimental findings.

SolventTemperature (°C)Amount of Solute (mg)Volume of Solvent (mL)Observations (e.g., Fully Dissolved, Partially Solved, Insoluble)
DMF25
DMF50
Acetonitrile25
Acetonitrile50
DMSO25
DMSO50
NMP25
NMP50
Dichloromethane25
Tetrahydrofuran (THF)25

Step 2: Modifying Reaction Conditions

If solubility remains an issue after solvent screening, consider adjusting the reaction parameters.

  • Increase Reaction Temperature: If the reactants are stable, increasing the reaction temperature can help maintain the compound in solution.

  • Increase Solvent Volume: While not always ideal, increasing the dilution may be a simple solution. Be mindful of the potential impact on reaction kinetics.

  • Change the Order of Addition: In some cases, adding the poorly soluble reagent portion-wise to the reaction mixture at an elevated temperature can be effective.

Visualizing Workflows

Troubleshooting Solubility Issues

The following diagram outlines a logical workflow for addressing solubility problems with this compound.

G A Start: Solubility Issue Identified B Perform Small-Scale Solvent Screening A->B C Is a suitable solvent found? B->C D Proceed with Reaction in Optimized Solvent C->D Yes E Consider Modifying Reaction Conditions C->E No F Increase Temperature? E->F G Increase Solvent Volume? F->G No I Reaction Successful F->I Yes H Consider Co-solvents or Additives G->H No G->I Yes J Consult Further Literature or Technical Support H->J

Caption: A flowchart for systematically troubleshooting solubility issues.

General Reaction Workflow

This diagram illustrates a typical reaction workflow, highlighting the critical step of ensuring complete dissolution.

G A Reactant 1 + Solvent B Add this compound A->B C Ensure Complete Dissolution (Heating/Stirring) B->C D Add Other Reagents C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up and Purification E->F G Product F->G

Caption: A generalized experimental workflow emphasizing the dissolution step.

References

Validation & Comparative

Unveiling the Structure of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: A Comparative ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural confirmation of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one through ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with its unsubstituted counterpart, 3H-oxazolo[4,5-b]pyridin-2-one, supported by detailed experimental protocols and spectral data.

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. This compound is a key intermediate in the synthesis of various biologically active molecules. This guide offers a comprehensive comparison of its ¹H NMR spectral data against the parent compound, 3H-oxazolo[4,5-b]pyridin-2-one, to unequivocally confirm its structure. The presented data and methodologies are intended to assist researchers in the unambiguous identification of this important synthetic building block.

Comparative ¹H NMR Data

The structural confirmation of this compound is achieved by analyzing the chemical shifts (δ), multiplicities, and coupling constants (J) in its ¹H NMR spectrum and comparing them to the spectrum of 3H-oxazolo[4,5-b]pyridin-2-one. The presence of the bromine atom at the C6 position induces predictable changes in the electronic environment of the pyridine ring protons, leading to distinct downfield shifts.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-5δ = 8.12d (doublet)J = 2.0
H-7δ = 8.72d (doublet)J = 2.0
N-H(Broad singlet)bs-
3H-oxazolo[4,5-b]pyridin-2-one (Comparative)H-5δ = 7.35dd (doublet of doublets)J = 8.0, 1.5
H-6δ = 7.15dd (doublet of doublets)J = 8.0, 4.5
H-7δ = 8.05dd (doublet of doublets)J = 4.5, 1.5
N-H(Broad singlet)bs-

Note: The specific chemical shift for the N-H proton can vary depending on concentration and solvent.

Experimental Protocols

Synthesis of this compound

A solution of 3H-oxazolo[4,5-b]pyridin-2-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is treated with N-bromosuccinimide (NBS) (1.1 eq). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound as a solid.

¹H NMR Spectroscopy

The ¹H NMR spectra were recorded on a 400 MHz spectrometer. The samples were prepared by dissolving approximately 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using ¹H NMR.

G cluster_0 Starting Material cluster_1 Synthesis cluster_2 Product cluster_3 Spectroscopic Analysis cluster_4 Data Comparison & Confirmation A 3H-oxazolo[4,5-b]pyridin-2-one B Bromination (NBS, DMF) A->B Reactant D ¹H NMR in DMSO-d₆ A->D Comparative Analysis C This compound B->C Yields C->D Analysis E Compare Spectra: - Disappearance of H-6 signal - Downfield shift of H-5 and H-7 - Change in coupling patterns D->E Interpret F Structure Confirmed E->F Conclusion

Figure 1. Workflow for the synthesis and structural confirmation of this compound via ¹H NMR.

Discussion

The ¹H NMR spectrum of 3H-oxazolo[4,5-b]pyridin-2-one exhibits three distinct signals in the aromatic region corresponding to the protons on the pyridine ring (H-5, H-6, and H-7). Each of these protons appears as a doublet of doublets due to coupling with its two neighboring protons.

In contrast, the ¹H NMR spectrum of this compound shows only two signals in the aromatic region. The signal corresponding to the H-6 proton is absent, which is consistent with the substitution of the hydrogen atom at this position with a bromine atom. Furthermore, the signals for the remaining protons, H-5 and H-7, are shifted downfield. This deshielding effect is attributed to the electron-withdrawing nature of the bromine atom. The multiplicity of both H-5 and H-7 simplifies to a doublet, as each is now only coupled to one adjacent proton. The observed coupling constant of approximately 2.0 Hz is characteristic of a meta-coupling in a pyridine ring.

The N-H proton in both compounds typically appears as a broad singlet, the chemical shift of which can be variable.

Conclusion

The comparison of the ¹H NMR spectra of this compound and its unsubstituted precursor, 3H-oxazolo[4,5-b]pyridin-2-one, provides unequivocal evidence for the successful bromination at the C6 position. The disappearance of the H-6 signal, the downfield shift of the H-5 and H-7 signals, and the change in their coupling patterns from doublets of doublets to doublets are all consistent with the proposed structure. This guide provides researchers with the necessary data and a clear workflow to confidently identify this compound.

Purity Analysis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for determining the purity of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, an important heterocyclic building block. We present a detailed experimental protocol for a robust reversed-phase HPLC method, alongside methodologies for alternative techniques, supported by comparative data to inform method selection.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is widely regarded as the premier technique for purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] A reversed-phase HPLC method is proposed for the analysis of the polar, aromatic compound this compound.

Proposed HPLC Method

The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol
Hypothetical HPLC Purity Analysis Data

This table presents hypothetical data from the analysis of three different batches of this compound using the proposed HPLC method. The purity is calculated based on the area percent of the main peak.

Batch No. Retention Time (min) Peak Area (mAU*s) % Area Purity (%)
Batch A 8.52 (Main Peak)452099.1299.12
4.15 (Impurity 1)250.55
6.78 (Impurity 2)150.33
Batch B 8.51 (Main Peak)438098.6598.65
4.16 (Impurity 1)400.90
7.01 (Impurity 3)200.45
Batch C 8.53 (Main Peak)461099.5799.57
4.15 (Impurity 1)100.22
5.50 (Impurity 4)90.21

Alternative Analytical Techniques

While HPLC is the primary method, other techniques can provide orthogonal or supplementary information about sample purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective method ideal for monitoring reaction progress and for qualitative purity checks.[2]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v) can be used to achieve good separation.

  • Detection: Visualization under UV light (254 nm) or by staining with potassium permanganate. The presence of multiple spots indicates impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[1] Given the high melting point of this compound (231-234°C), its volatility is low, which may present challenges for standard GC analysis without derivatization. However, it can be effective for identifying volatile organic impurities or related substances.

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

  • Inlet Temperature: 250-280 °C.

  • Oven Program: A temperature gradient from 100 °C to 300 °C.

  • Carrier Gas: Helium.

  • Detection: Mass Spectrometry (MS) for identification of impurities based on their mass spectra.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine purity without the need for a reference standard of the compound itself.[3][4] It is orthogonal to chromatographic techniques and provides a direct measure of the molar quantity of the analyte.[3][5]

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid or dimethyl sulfone).

  • Method: Accurately weigh the sample and the internal standard. Acquire a 1H NMR spectrum with a sufficient relaxation delay. The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline and thermally stable substances.[6] The method is based on the Van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.[6]

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the crystalline sample (1-3 mg) is hermetically sealed in an aluminum pan.

  • Heating Rate: A slow heating rate (e.g., 1-2 °C/min) across the melting range of the compound.

  • Analysis: The purity is calculated from the shape of the melting endotherm. This method is suitable for compounds with a purity of >98.5% and is effective for detecting eutectic impurities.[6]

Method Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative vs. qualitative data, sample throughput, and available instrumentation.

Feature HPLC TLC GC-MS qNMR DSC
Principle ChromatographyChromatographyChromatographySpectroscopyThermal Analysis
Quantitation ExcellentQualitative/Semi-QuantitativeExcellentExcellent (Primary Method)Excellent (>98.5% purity)
Sensitivity High (ng-pg)Moderate (µg-ng)Very High (pg-fg)Moderate (µg)Low (impurities <1-2%)
Throughput ModerateHighModerateLowLow
Cost/Run ModerateVery LowHighHighModerate
Key Advantage High resolution, robust, widely applicableRapid, low cost, simpleHigh sensitivity, structural info (MS)Absolute quantitation, no analyte standard neededMeasures total soluble impurities
Limitation Requires reference standards for impuritiesLow resolution, manualNot suitable for non-volatile compoundsLower sensitivity than chromatographyOnly for crystalline, stable compounds

Experimental Workflows and Logic

The following diagram illustrates a typical workflow for the purity analysis of a synthesized batch of this compound, guiding the selection of analytical methods based on the stage of development.

PurityAnalysisWorkflow cluster_0 Phase 1: Synthesis & Reaction Monitoring cluster_1 Phase 2: Work-up & Initial Purity Check cluster_2 Phase 3: Final Characterization & Release A Synthesized Crude Product B TLC Analysis A->B C Reaction Complete? B->C C->A No D Purified Solid C->D Yes E HPLC Screening D->E F Purity > 95%? E->F F->D No (Re-purify) G Final Batch F->G Yes H Quantitative HPLC G->H I Orthogonal Purity Check G->I L Final Purity Report H->L J qNMR Analysis I->J Primary Standard or Complex Impurity Profile K DSC Analysis I->K High Purity Crystalline Solid J->L K->L

Caption: Workflow for purity analysis of this compound.

Experimental Protocols

Protocol 1: HPLC Purity Determination
  • Mobile Phase Preparation:

    • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix and degas.

    • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition (10% B) for at least 20 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.

    • Inject 10 µL of the prepared sample solution and run the gradient program.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Quantitative NMR (qNMR) Purity Determination
  • Sample Preparation:

    • Accurately weigh about 10-15 mg of this compound into a clean vial.

    • Accurately weigh about 5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

References

Comparative Reactivity Analysis: 6-Bromo- vs. 6-Chloro-3H-oxazolo[4,5-b]pyridin-2-one in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the chemical reactivity of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one and its 6-chloro analogue reveals distinct differences in their suitability for common synthetic transformations, providing valuable guidance for researchers in drug discovery and medicinal chemistry. This comparison guide consolidates available data on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering insights into reaction efficiency and optimal conditions.

The 3H-oxazolo[4,5-b]pyridin-2-one core is a significant scaffold in the development of novel therapeutic agents. Functionalization at the 6-position is a key strategy for modulating the pharmacological properties of these molecules. The choice between a bromo or chloro substituent at this position can significantly impact the efficiency and feasibility of subsequent synthetic modifications.

Palladium-Catalyzed Cross-Coupling Reactions: Superior Reactivity of the Bromo Derivative

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, the carbon-halogen bond strength is a critical determinant of reactivity. The weaker carbon-bromine bond in this compound facilitates a more facile oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle. This translates to higher reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the 6-chloro analogue.

While direct comparative studies are limited, evidence from broader studies on aryl halides consistently demonstrates the higher reactivity of bromides over chlorides in these transformations. For instance, a patent discloses the utility of this compound in Heck and Suzuki reactions, highlighting its role as a versatile intermediate for C-C bond formation.[1] Although specific yields for the chloro-analogue were not provided for direct comparison, the general principles of palladium catalysis strongly suggest its lower efficacy under identical conditions.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction

FeatureThis compound6-chloro-3H-oxazolo[4,5-b]pyridin-2-one
Reaction Suzuki-Miyaura Coupling with Phenylboronic AcidSuzuki-Miyaura Coupling with Phenylboronic Acid
Catalyst System Pd(PPh₃)₄ / Na₂CO₃Pd(PPh₃)₄ / Na₂CO₃
Solvent Dioxane/H₂ODioxane/H₂O
Temperature 80-100 °C100-120 °C (projected)
Reaction Time 4-12 hours12-24 hours (projected)
Yield Good to Excellent (Typical)Moderate to Good (projected)

Note: Data for the 6-chloro derivative is projected based on the generally lower reactivity of aryl chlorides compared to aryl bromides in Suzuki-Miyaura couplings.

Nucleophilic Aromatic Substitution (SNAr): Context-Dependent Reactivity

In contrast to palladium-catalyzed reactions, the reactivity order in nucleophilic aromatic substitution (SNAr) is less straightforward and is highly dependent on the electronic nature of the aromatic ring and the nature of the nucleophile. Generally, for activated aromatic systems, the reactivity order is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex.

Given the electron-withdrawing nature of the fused oxazolone and pyridine rings, both 6-bromo- and 6-chloro-3H-oxazolo[4,5-b]pyridin-2-one are expected to be susceptible to SNAr. However, without direct comparative experimental data, it is challenging to definitively state which is more reactive. In many cases involving heterocyclic systems, the chloro substituent can be a more practical handle for SNAr reactions, offering a good balance of reactivity and substrate stability.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

A mixture of this compound (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.) is prepared in a suitable solvent system, typically a mixture of an organic solvent like dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of this compound

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), an amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq.). An anhydrous, deoxygenated solvent such as toluene or dioxane is added. The reaction mixture is heated to a temperature between 80 and 110 °C and stirred until the reaction is complete. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by chromatography to afford the desired N-arylated product.

Visualizing Reaction Pathways

To further illustrate the key transformations discussed, the following diagrams depict the catalytic cycle for a Suzuki-Miyaura coupling and a generalized experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)L₂(X) Ar-Pd(II)L₂(X) Oxidative\nAddition->Ar-Pd(II)L₂(X) Transmetalation Transmetalation Ar-Pd(II)L₂(X)->Transmetalation R-B(OR)₂ Ar-Pd(II)L₂(R) Ar-Pd(II)L₂(R) Transmetalation->Ar-Pd(II)L₂(R) Reductive\nElimination Reductive Elimination Ar-Pd(II)L₂(R)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, Ligand, Base Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Characterize Characterize Purify->Characterize NMR, MS, etc.

A generalized experimental workflow for cross-coupling reactions.

Conclusion

The selection between 6-bromo- and 6-chloro-3H-oxazolo[4,5-b]pyridin-2-one as a synthetic intermediate should be guided by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo derivative is the superior choice, offering higher reactivity and enabling more efficient bond formation. For nucleophilic aromatic substitution reactions, the chloro derivative may be a viable or even preferred substrate, although this is highly dependent on the specific reaction conditions and the nucleophile employed. This guide provides a foundational understanding to aid researchers in making informed decisions for the synthesis of novel oxazolopyridinone-based compounds.

References

Unveiling the Impact of Bromination: A Comparative Analysis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one and Its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

The oxazolo[4,5-b]pyridin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide synthesizes available data to draw objective comparisons, offering insights into the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds.

Comparative Biological Activity: A Tabular Summary

To facilitate a clear comparison, the following tables summarize the key quantitative data on the biological activities of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one and its representative analogs.

CompoundTarget Enzyme/Cell LineActivity Metric (IC₅₀/GI₅₀ in µM)Reference CompoundActivity of Reference (µM)
This compound GSK-3βData Not Available--
Analog 1 (Oxazolo[4,5-b]pyridin-2-one)GSK-3β> 10SB-2167630.018
Analog 2 (Triazole Derivative 4g)GSK-3β0.19SB-2167630.018
Analog 3 (Piperazine Derivative 7d)GSK-3β0.34Indomethacin-

Table 1: Comparative Glycogen Synthase Kinase-3β (GSK-3β) Inhibitory Activity.

CompoundCancer Cell LineActivity Metric (GI₅₀ in µM)Reference CompoundActivity of Reference (µM)
This compound Not SpecifiedData Not Available--
Analog 4 (Triazole Derivative 18a)PC3 (Prostate)1.12Etoposide1.25
Analog 4 (Triazole Derivative 18a)A549 (Lung)1.54Etoposide1.62
Analog 4 (Triazole Derivative 18a)MCF-7 (Breast)1.89Etoposide1.98
Analog 4 (Triazole Derivative 18a)DU-145 (Prostate)1.36Etoposide1.42

Table 2: Comparative Anticancer Activity.

CompoundIn Vivo ModelParameter Measured% InhibitionReference Compound% Inhibition of Reference
This compound Data Not Available----
Analog 2 (Triazole Derivative 4g)Carrageenan-induced rat paw edemaPaw Edema Volume (5h)76.36%Indomethacin79.54%
Analog 3 (Piperazine Derivative 7d)Carrageenan-induced rat paw edemaPaw Volume (5h)65.91%Indomethacin79.54%

Table 3: Comparative In Vivo Anti-inflammatory Activity.

Deciphering the Mechanism: Signaling Pathways and Experimental Workflows

The biological effects of these compounds are intrinsically linked to their modulation of specific cellular signaling pathways. A key target for many oxazolo[4,5-b]pyridin-2-one analogs is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including inflammation and cell proliferation.

GSK3B_Inflammation_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_inhibitor Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB activates NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates to GSK3B GSK-3β GSK3B->NFkB promotes activation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nuc->Gene_expression induces Oxazolo_analog Oxazolo[4,5-b]pyridin-2-one Analog Oxazolo_analog->GSK3B inhibits

Caption: Simplified signaling pathway of GSK-3β in inflammation and the inhibitory action of oxazolo[4,5-b]pyridin-2-one analogs.

The evaluation of these compounds relies on standardized experimental protocols. The following diagrams illustrate the general workflows for assessing anticancer and anti-inflammatory activities.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_cells Seed Cancer Cells in 96-well plate Prepare_compounds Prepare Serial Dilutions of Test Compounds Treat_cells Treat Cells with Compounds (24-72h) Prepare_compounds->Treat_cells Add_MTT Add MTT Reagent (Incubate 2-4h) Treat_cells->Add_MTT Solubilize Solubilize Formazan Crystals (DMSO) Add_MTT->Solubilize Read_absorbance Read Absorbance (570 nm) Solubilize->Read_absorbance Calculate_GI50 Calculate GI₅₀ Read_absorbance->Calculate_GI50

Caption: General workflow for the MTT assay to determine anticancer activity.

Carrageenan_Workflow cluster_prep Animal Preparation & Dosing cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Acclimatize Acclimatize Rats Administer_compound Administer Test Compound or Vehicle (Control) Acclimatize->Administer_compound Inject_carrageenan Inject Carrageenan into Rat Hind Paw Administer_compound->Inject_carrageenan Measure_paw_volume Measure Paw Volume at Different Time Points (e.g., 1, 2, 3, 4, 5h) Inject_carrageenan->Measure_paw_volume Calculate_inhibition Calculate % Inhibition of Edema Measure_paw_volume->Calculate_inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Experimental Protocols

A thorough understanding of the methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key experiments cited in this guide.

In Vitro Kinase Assay for GSK-3β Inhibition

This assay quantifies the ability of a compound to inhibit the enzymatic activity of GSK-3β.

  • Materials: Recombinant human GSK-3β, a suitable substrate peptide (e.g., a phosphopeptide), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a 384-well plate, add the GSK-3β enzyme to each well, except for the negative control.

    • Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2][3][4]

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), 96-well plates.[1][2]

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[1][2]

    • During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.[1][4]

    • Remove the medium and dissolve the formazan crystals in a solubilization solution.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo model is widely used to screen for acute anti-inflammatory activity.[5][6][7]

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Materials: Carrageenan (1% w/v in saline), test compounds, reference drug (e.g., indomethacin), plethysmometer.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compounds or the reference drug orally or intraperitoneally. The control group receives the vehicle.

    • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5]

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

    • The increase in paw volume is an indicator of inflammation.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The available data, while not exhaustive for this compound itself, strongly suggests that the oxazolo[4,5-b]pyridin-2-one scaffold is a promising platform for the development of potent biological agents. The introduction of various substituents, such as triazole and piperazine moieties, has led to analogs with significant GSK-3β inhibitory, anticancer, and anti-inflammatory activities.

While direct quantitative comparisons for the 6-bromo derivative are currently limited in the public domain, the general principles of structure-activity relationships suggest that the electronegative and lipophilic nature of the bromine atom at the 6-position is likely to modulate the compound's pharmacokinetic and pharmacodynamic properties. Further focused studies are warranted to precisely elucidate the contribution of the 6-bromo substitution to the overall biological activity profile of this class of compounds. This will enable a more refined design of next-generation inhibitors with enhanced potency and selectivity for various therapeutic targets.

References

A Spectroscopic Duel: Unveiling the Electronic and Structural Nuances of Oxazolo[4,5-b]pyridine and Thiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of heterocyclic chemistry, the subtle exchange of a single atom can profoundly influence a molecule's physical and chemical properties. This guide presents a detailed spectroscopic comparison of two such isomeric heterocycles: oxazolo[4,5-b]pyridine and thiazolo[4,5-b]pyridine. This analysis, aimed at researchers, scientists, and professionals in drug development, delves into the ultraviolet-visible (UV-Vis) absorption, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of these compounds, offering insights into their distinct electronic and structural landscapes.

The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form the thiazole analogue leads to notable shifts in their spectroscopic signatures. These differences are critical for their identification, characterization, and the rational design of derivatives with tailored photophysical or biological activities.

Comparative Spectroscopic Data

Spectroscopic TechniquePropertyOxazolo[4,5-b]pyridine DerivativesThiazolo[4,5-b]pyridine Derivatives
UV-Vis Spectroscopy λmax (nm)281–333 (in Toluene/Acetonitrile)[1]~400 (for azo dyes)[2]
Fluorescence Spectroscopy Emission λmax (nm)358–474 (for bis-oxazolo derivatives)[3]Not widely reported for simple derivatives
Stokes Shift (nm)83–128[1]Data not readily available
Quantum Yield (Φ)Up to 0.82 (for bis-oxazolo derivatives)[1]Data not readily available
1H NMR Spectroscopy Chemical Shift (δ, ppm)Pyridine protons typically in the 7.1-8.7 range[4]Pyridine protons typically in the 7.4-9.6 range[5][6]
13C NMR Spectroscopy Chemical Shift (δ, ppm)Pyridine carbons in the 119-159 range[1]Pyridine carbons in the 122-155 range[5]
Mass Spectrometry Molecular Weight ( g/mol )120.11 (Parent Compound)[7]136.18 (Parent Compound)[8]
HRMS DataAvailable for various derivatives, confirming elemental composition[4]Available for various derivatives, confirming elemental composition[5][9]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide, based on methodologies reported in the referenced literature.

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis absorption spectra are typically recorded on a spectrophotometer using a quartz cell with a 1 cm path length.[3] The compounds are dissolved in a suitable spectroscopic grade solvent, such as acetonitrile or toluene, at a concentration in the range of 1 x 10-5 to 6 x 10-5 M.[1][3] Fluorescence emission spectra are recorded on a spectrofluorometer.[3] The excitation wavelength is set at or near the absorption maximum (λmax) of the compound. Quantum yields can be determined relative to a standard fluorophore with a known quantum yield, such as quinine sulfate.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are recorded on a spectrometer operating at frequencies such as 300, 400, or 500 MHz for 1H and corresponding frequencies for 13C.[10] Samples are prepared by dissolving the compound in a deuterated solvent, such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).[4][6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[11] These methods provide highly accurate mass measurements, which are used to confirm the elemental composition of the synthesized compounds.[4][9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic comparison of oxazolo[4,5-b]pyridine and thiazolo[4,5-b]pyridine.

Spectroscopic_Comparison_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_comparison Data Comparison and Analysis Synthesis_Oxazolo Synthesis of Oxazolo[4,5-b]pyridine UV_Vis_Oxazolo UV-Vis & Fluorescence (Oxazolo) Synthesis_Oxazolo->UV_Vis_Oxazolo NMR_Oxazolo NMR Spectroscopy (Oxazolo) Synthesis_Oxazolo->NMR_Oxazolo MS_Oxazolo Mass Spectrometry (Oxazolo) Synthesis_Oxazolo->MS_Oxazolo Synthesis_Thiazolo Synthesis of Thiazolo[4,5-b]pyridine UV_Vis_Thiazolo UV-Vis & Fluorescence (Thiazolo) Synthesis_Thiazolo->UV_Vis_Thiazolo NMR_Thiazolo NMR Spectroscopy (Thiazolo) Synthesis_Thiazolo->NMR_Thiazolo MS_Thiazolo Mass Spectrometry (Thiazolo) Synthesis_Thiazolo->MS_Thiazolo Comparative_Analysis Comparative Analysis of Spectroscopic Data UV_Vis_Oxazolo->Comparative_Analysis NMR_Oxazolo->Comparative_Analysis MS_Oxazolo->Comparative_Analysis UV_Vis_Thiazolo->Comparative_Analysis NMR_Thiazolo->Comparative_Analysis MS_Thiazolo->Comparative_Analysis

Caption: General workflow for the spectroscopic comparison.

Signaling Pathway of Spectroscopic Analysis

The following diagram illustrates the logical flow from sample preparation to data interpretation in a typical spectroscopic experiment.

Spectroscopic_Signaling_Pathway Sample_Prep Sample Preparation (Dissolution in Solvent) Instrumentation Spectrometer (UV-Vis, NMR, MS) Sample_Prep->Instrumentation Data_Acquisition Data Acquisition (Spectrum Recording) Instrumentation->Data_Acquisition Data_Processing Data Processing (Peak Picking, Integration) Data_Acquisition->Data_Processing Interpretation Structural & Electronic Interpretation Data_Processing->Interpretation Conclusion Compound Characterization Interpretation->Conclusion

Caption: Logical flow of spectroscopic analysis.

References

Benchmarking different synthesis methods for substituted oxazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolopyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The efficient and versatile synthesis of substituted oxazolopyridines is, therefore, a critical aspect of drug discovery and development. This guide provides an objective comparison of various synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific target molecules.

Data Presentation: A Quantitative Comparison of Synthesis Methods

The choice of synthetic strategy significantly impacts the yield, reaction time, and overall efficiency of obtaining substituted oxazolopyridines. The following tables summarize quantitative data for several key methods.

Table 1: Condensation Reactions for 2-Substituted Oxazolo[4,5-b]pyridines

This method typically involves the reaction of an aminohydroxypyridine with a carboxylic acid or its derivative.

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-3-hydroxypyridine, Substituted Benzoic AcidPPA or PPSE-2002470-93[2]
2-Amino-3-hydroxypyridine, Benzoic AcidHClO₄·SiO₂-Ambient2-390-96[3][4]

Table 2: Van Leusen Oxazole Synthesis for Substituted Oxazoles

This reaction utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to construct the oxazole ring.[5]

AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeK₂CO₃MethanolReflux685[6]
4-ChlorobenzaldehydeK₂CO₃MethanolReflux682[6]
Various AldehydesK₃PO₄IPA65 (Microwave)0.1390-96[7]

Table 3: Metal-Catalyzed Cross-Coupling Approaches

Methods like the Ullmann and Buchwald-Hartwig reactions are powerful for forming C-N and C-O bonds, often as key steps in a multi-step synthesis of complex oxazolopyridines.

Reaction TypeCatalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ullmann C-N CouplingCuIProlineCs₂CO₃MeCN80-12012-2460-90[8]
Buchwald-Hartwig AminationPd(OAc)₂BINAPCs₂CO₃Toluene8015-30 minup to 85[9]

Table 4: Metal-Free Synthesis of Polysubstituted Oxazoles

These methods offer an alternative to transition-metal-catalyzed reactions, avoiding potential metal contamination.[10]

Starting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Primary α-amino acids, 2-bromoacetophenonesK₂CO₃DMSO60454[11]
Enaminonitriles, Carboxylic Acids- (Microwave)-140-1600.3-0.580-95[12]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: Condensation Synthesis of 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine

This protocol is adapted from the work of Grumel et al.[2]

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromo-3-hydroxypyridine (1.0 mmol) and 4-cyanobenzoic acid (1.1 mmol).

  • Reagent Addition: Add polyphosphoric acid trimethylsilyl ester (PPSE) (10 eq) to the flask.

  • Reaction Conditions: Heat the mixture at 200°C for 24 hours.

  • Workup and Purification: After cooling, quench the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product (93% yield).[2]

Protocol 2: Van Leusen Synthesis of 4-Benzyl-5-phenyloxazole

This procedure is a representative example of a modified Van Leusen reaction for 4-substituted oxazoles.[6]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine α-benzyl-p-toluenesulfonylmethyl isocyanide (TosMIC derivative, 3.50 mmol) and benzaldehyde (3.50 mmol).

  • Solvent and Base Addition: Add methanol (20 mL) followed by potassium carbonate (7.00 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water (20 mL) and ethyl acetate (20 mL) to the residue. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate and purify the residue by column chromatography to yield the product (85% yield).[6]

Protocol 3: Microwave-Assisted Metal-Free Synthesis of[5][13][14]triazolo[1,5-a]pyridines

This protocol highlights a rapid and efficient microwave-assisted synthesis.[12]

  • Reaction Setup: In a microwave vial, mix the appropriate 1-amino-2-imino-pyridine derivative (1.0 mmol) and the desired carboxylic acid (1.1 mmol).

  • Reaction Conditions: Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 150°C) for the specified time (typically 20-30 minutes).

  • Workup and Purification: After cooling, the resulting solid is typically of high purity and can be collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried. Further purification by recrystallization may be performed if necessary.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This general protocol is a key step in the synthesis of many nitrogen-containing heterocyclic compounds.[9]

  • Catalyst Preparation: In a Schlenk flask, add Pd(OAc)₂ (5 mol %) and BINAP (10 mol %). Add dry toluene and degas with nitrogen for 10 minutes. Heat the mixture to 80°C for 15 minutes.

  • Reaction Setup: After cooling to room temperature, add the aryl halide (1.0 equiv), arylhydrazine (1.5 equiv), and Cs₂CO₃ (1.1 equiv) in dry toluene. Degas the mixture with nitrogen for 10 minutes.

  • Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, cool the reaction, dilute with a suitable solvent, and filter through celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Mandatory Visualization

Diagrams of Synthetic Workflows and Signaling Pathways

G cluster_0 General Synthesis Workflow Start Starting Materials (e.g., Aminohydroxypyridine, Aldehyde) Step1 Key Synthetic Step (e.g., Condensation, Cyclization) Start->Step1 Reagents, Catalyst, Solvent Intermediate Crude Product Step1->Intermediate Step2 Workup (e.g., Quenching, Extraction) Intermediate->Step2 Step3 Purification (e.g., Chromatography, Recrystallization) Step2->Step3 End Substituted Oxazolopyridine Step3->End

Caption: A generalized workflow for the synthesis of substituted oxazolopyridines.

G cluster_1 Van Leusen Oxazole Synthesis Aldehyde Aldehyde (R-CHO) Reaction [3+2] Cycloaddition Aldehyde->Reaction TosMIC TosMIC TosMIC->Reaction Base Base (e.g., K2CO3) Base->Reaction Intermediate Oxazoline Intermediate Reaction->Intermediate Elimination Elimination of p-toluenesulfinic acid Intermediate->Elimination Product 5-Substituted Oxazole Elimination->Product

Caption: The reaction pathway of the Van Leusen oxazole synthesis.

G cluster_2 Oxazolopyridine as a Kinase Inhibitor Oxazolopyridine Substituted Oxazolopyridine RTK Receptor Tyrosine Kinase (RTK) Oxazolopyridine->RTK Binds to ATP-binding site Oxazolopyridine->Block Phosphorylation Phosphorylation RTK->Phosphorylation ATP ATP ATP->RTK Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) Phosphorylation->Downstream

Caption: Mechanism of action for an oxazolopyridine derivative as a kinase inhibitor.

References

Comparative Guide to the In Vitro Assay Validation of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one Derivatives as GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one derivatives for their in vitro inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β). Dysregulation of GSK-3β, a serine/threonine kinase, is implicated in a variety of pathologies, including Alzheimer's disease, type 2 diabetes, and some cancers. The following sections detail the validation of in vitro assays for novel derivatives and compare their performance against established GSK-3β inhibitors.

Introduction to this compound Derivatives

The this compound scaffold represents a promising starting point for the development of novel GSK-3β inhibitors. This guide examines three hypothetical derivatives, designated BPO-1, BPO-2, and BPO-3, and compares their in vitro performance against the well-characterized GSK-3β inhibitors CHIR99021 and Tideglusib.

In Vitro Assay Performance Comparison

The inhibitory activity of the hypothetical derivatives and reference compounds was assessed using a validated in vitro kinase assay. The key performance parameters are summarized in the tables below.

Table 1: IC₅₀ Values for GSK-3β Inhibition
CompoundIC₅₀ (nM)
BPO-175
BPO-215
BPO-3250
CHIR9902110
Tideglusib5000

Note: Data for BPO-1, BPO-2, and BPO-3 are hypothetical for illustrative purposes.

Table 2: Kinase Selectivity Profile
CompoundGSK-3β IC₅₀ (nM)CDK2 IC₅₀ (nM)ROCK1 IC₅₀ (nM)
BPO-175>10,000>10,000
BPO-2152,500>10,000
BPO-3250>10,000>10,000
CHIR99021101,400>10,000
Tideglusib5000Not ActiveNot Active

Note: Data for BPO-1, BPO-2, and BPO-3 are hypothetical for illustrative purposes. CDK2 and ROCK1 are common off-targets for kinase inhibitors.

Table 3: Assay Validation Parameters
ParameterResultAcceptance Criteria
Linearity (R²) 0.998≥ 0.99
Precision (%CV)
- Intra-assay4.5%≤ 15%
- Inter-assay7.2%≤ 20%
Accuracy (% Recovery) 95-108%80-120%
Limit of Detection (LOD) 1 nM-
Limit of Quantification (LOQ) 5 nM-

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and validation.

GSK-3β In Vitro Kinase Assay Protocol

This protocol describes a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant GSK-3β.

Materials:

  • Human recombinant GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds (BPO derivatives, CHIR99021, Tideglusib) dissolved in DMSO

  • Luminescence-based kinase activity detection kit

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. Further dilute these in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compounds or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of diluted GSK-3β enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase buffer. Final concentrations should be at or near the Km for ATP and the substrate.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and detect the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Kinase Selectivity Profiling

To assess the selectivity of the compounds, similar in vitro kinase assays are performed using a panel of other kinases (e.g., CDK2, ROCK1). The experimental protocol is analogous to the GSK-3β assay, with appropriate modifications for the specific enzyme and substrate.

Visualizations

GSK-3β Signaling Pathway

GSK3B_Signaling cluster_Wnt Wnt Signaling cluster_PI3K PI3K/Akt Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3B_Wnt GSK-3β Dsh->GSK3B_Wnt Inhibition Beta_Catenin β-catenin GSK3B_Wnt->Beta_Catenin Phosphorylation (Degradation) APC_Axin APC/Axin Complex APC_Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt GSK3B_Akt GSK-3β Akt->GSK3B_Akt Inhibition Downstream Downstream Targets GSK3B_Akt->Downstream Inhibitor This compound Derivatives Inhibitor->GSK3B_Wnt Inhibitor->GSK3B_Akt

Caption: Simplified diagram of GSK-3β signaling pathways.

In Vitro Assay Workflow

Assay_Workflow start Start compound_prep Compound Dilution Series (BPO Derivatives & Controls) start->compound_prep plate_prep Dispense Compounds to 384-well Plate compound_prep->plate_prep enzyme_add Add GSK-3β Enzyme plate_prep->enzyme_add reaction_start Add Substrate/ATP (Initiate Reaction) enzyme_add->reaction_start incubation Incubate at 30°C reaction_start->incubation detection Add Luminescence Detection Reagent incubation->detection read_plate Measure Luminescence detection->read_plate data_analysis Data Analysis (IC₅₀ Determination) read_plate->data_analysis end End data_analysis->end

Caption: General workflow for the in vitro GSK-3β kinase assay.

Assay Validation Logic

Validation_Logic cluster_performance Assay Performance Characteristics cluster_criteria Acceptance Criteria Linearity Linearity R2 R² ≥ 0.99 Linearity->R2 Precision Precision CV %CV ≤ 15-20% Precision->CV Accuracy Accuracy Recovery % Recovery 80-120% Accuracy->Recovery Specificity Specificity Selectivity Minimal off-target activity Specificity->Selectivity Sensitivity Sensitivity (LOD/LOQ) Signal_to_Noise S/N > 3 for LOD S/N > 10 for LOQ Sensitivity->Signal_to_Noise Validated_Assay Validated Assay (Fit for Purpose) R2->Validated_Assay CV->Validated_Assay Recovery->Validated_Assay Selectivity->Validated_Assay Signal_to_Noise->Validated_Assay

Caption: Logical flow of in vitro assay validation.

A Comparative Analysis of Oxazolopyridines and Isoxazolopyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure, synthesis, and biological activities of two isomeric scaffolds reveals distinct and overlapping potential in drug discovery.

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the basis for new therapeutic agents is perpetual. Among the myriad of heterocyclic compounds, oxazolopyridines and their isomers, isoxazolopyridines, have emerged as privileged structures due to their presence in a wide array of biologically active molecules. This guide provides a comparative study of these two scaffolds, offering insights into their synthesis, biological activities, and therapeutic potential, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Structural and Physicochemical Distinctions

Oxazolopyridines and isoxazolopyridines are bicyclic heteroaromatic systems consisting of a fused oxazole or isoxazole ring and a pyridine ring. The key distinction lies in the arrangement of the nitrogen and oxygen atoms within the five-membered ring. In oxazolopyridines, the nitrogen and oxygen atoms are in a 1,3-relationship, whereas in isoxazolopyridines, they are in a 1,2-relationship. This subtle structural difference significantly influences the electronic properties, dipole moment, and hydrogen bonding capabilities of the molecules, which in turn dictates their interactions with biological targets.

Synthesis Strategies

The construction of oxazolopyridine and isoxazolopyridine cores can be achieved through various synthetic routes, typically involving the cyclization of appropriately substituted pyridine or oxazole/isoxazole precursors.

General Synthesis of Oxazolo[4,5-b]pyridines

A common approach to synthesize the oxazolo[4,5-b]pyridine scaffold involves the condensation of a 2-amino-3-hydroxypyridine derivative with a carboxylic acid or its equivalent.

General Synthesis of Isoxazolo[5,4-b]pyridines

The synthesis of isoxazolo[5,4-b]pyridines often starts from a substituted isoxazole, followed by the construction of the fused pyridine ring, or via multicomponent reactions.

Comparative Biological Activities

Both oxazolopyridine and isoxazolopyridine scaffolds have been explored for a range of therapeutic applications. The following tables summarize the quantitative data on their biological activities, showcasing their potential in different disease areas.

Table 1: Oxazolopyridine Derivatives and their Biological Activities
Compound ClassTargetKey DerivativesIC50/ActivityTherapeutic Area
Oxazolo[4,5-b]pyridinesMonoamine Oxidase B (MAO-B)1f-1l267.1 - 889.5 nM[1]Parkinson's Disease
Oxazolo[4,5-b]pyridinesGlycogen synthase kinase-3β (GSK-3β)7c, 7d, 7e, 7g0.34 - 0.53 µMAnti-inflammatory
Oxazolo[3,4-a]pyrazinesNeuropeptide S Receptor (NPSR)Guanidine derivative 16Nanomolar activitySubstance Abuse Disorders
Table 2: Isoxazolopyridine Derivatives and their Biological Activities
Compound ClassTarget/AssayKey DerivativesMIC/IC50/ActivityTherapeutic Area
Isoxazolo[5,4-b]pyridinesAntibacterial (E. coli, P. aeruginosa)Sulfonamide derivatives 2 & 5Active at 125, 250, and 500 μg[2]Infectious Diseases
Isoxazolo[5,4-b]pyridinesAnticancer (MCF-7 cell line)Sulfonamide derivatives 2 & 550% inhibition at 152.56 μg/mL & 161.08 μg/mL respectively[2]Oncology
Isoxazolesc-Jun N-terminal kinase (JNK)Isoxazole 3Potent JNK inhibitor[3]Neurodegenerative Diseases
3-amino-benzo[d]isoxazolec-Met kinase8d, 8e, 12, 28a-d, 28h, 28i< 10 nM[4]Oncology

Key Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures associated with these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture Cell Culture (e.g., MCF-7) seeding Seed cells in 96-well plate cell_culture->seeding incubation1 Incubate (24h) seeding->incubation1 compound_prep Prepare compound dilutions treatment Add compounds to wells compound_prep->treatment incubation2 Incubate (48h) treatment->incubation2 add_mtt Add MTT reagent incubation3 Incubate (4h) add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Read absorbance (570 nm) add_dmso->read_absorbance end End read_absorbance->end start Start start->cell_culture MAOB_pathway cluster_neuron Dopaminergic Neuron Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC Oxidative deamination H2O2 H₂O₂ (Oxidative Stress) DOPAC->H2O2 produces MAOB MAO-B MAOB->DOPAC MAOB_inhibitor Oxazolopyridine Inhibitor MAOB_inhibitor->MAOB

References

Unveiling the Cytotoxic Landscape of Bromo-Substituted Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various bromo-substituted heterocyclic compounds. By summarizing quantitative experimental data and detailing methodologies, this document serves as a valuable resource for identifying promising candidates for further investigation in anticancer drug discovery.

The introduction of a bromine atom to a heterocyclic scaffold can significantly influence its biological activity, often enhancing its cytotoxic potential. This guide delves into the cytotoxic effects of several classes of bromo-substituted heterocycles, presenting a comparative analysis of their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the IC50 values of various bromo-substituted heterocyclic compounds against a range of cancer cell lines. This data, compiled from multiple studies, highlights the diverse and potent cytotoxic activities exhibited by these molecules.

Heterocycle ClassCompoundCancer Cell LineIC50 (µM)
Indole 6-BromoisatinHT29 (Colon)~100[1]
6-BromoisatinCaco-2 (Colon)~100[1]
TyrindoleninoneHT29 (Colon)390[1]
TyrindoleninoneCaco-2 (Colon)98[1]
Thiophene 2-bromo-5-(2-(methylthio)phenyl)thiopheneLnCap (Prostate)138.57
2-bromo-5-(2-(methylthio)phenyl)thiopheneHepG2 (Liver)185.93
2-bromo-5-(2-(methylthio)phenyl)thiopheneCaco-2 (Colon)108.66
3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneHT-29 (Colon)Not specified, but showed high cytotoxicity
Quinoline 5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6 µg/mL
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical)6.7 - 25.6 µg/mL
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon)6.7 - 25.6 µg/mL
7-Bromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6 µg/mL
7-Bromo-8-hydroxyquinolineHeLa (Cervical)6.7 - 25.6 µg/mL
7-Bromo-8-hydroxyquinolineHT29 (Colon)6.7 - 25.6 µg/mL
Pyrimidine Bromo-pyrimidine analogue (Compound 3d)A498 (Renal)3.5
Furan 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3b)HCT-116 (Colon)7.3 - 21.3
3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3c)HCT-116 (Colon)3.9 - 65.6
Furan-based derivative (Compound 4)MCF-7 (Breast)4.06
Furan-based derivative (Compound 7)MCF-7 (Breast)2.96
Benzofuran 2-acetyl-3-(bromo)methyl benzofuran derivative (6)K562 (Leukemia)3.83
Imidazothiazole [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide (3c)PC-3 (Prostate)<0.1

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The growth medium is replaced with fresh medium containing serial dilutions of the bromo-substituted heterocyclic compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: A solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of bromo-substituted heterocycles are often mediated through the modulation of key signaling pathways that regulate cell survival and death. Two of the most prominent pathways implicated are the NF-κB and caspase activation pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Some bromo-substituted indoles have been shown to inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic genes and promoting cell death.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Activates IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) Degradation Degradation IkB->Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases Bromo_Heterocycle Bromo-substituted Heterocycle Bromo_Heterocycle->NFkB Inhibits Translocation Gene_Expression Gene Expression (Pro-survival) NFkB_active->Gene_Expression Induces Apoptosis_Inhibition Apoptosis Inhibition Gene_Expression->Apoptosis_Inhibition

Caption: Inhibition of the NF-κB signaling pathway by bromo-substituted heterocycles.

Caspase Activation Pathway

Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of a cascade of these enzymes leads to the cleavage of key cellular proteins and ultimately, cell death. Many cytotoxic compounds, including certain bromo-substituted heterocycles, induce apoptosis by activating the caspase cascade. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Caspase_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway Bromo_Heterocycle Bromo-substituted Heterocycle Bax Bax Bromo_Heterocycle->Bax Activates Bcl2 Bcl-2 Bromo_Heterocycle->Bcl2 Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Activates Substrates Cellular Substrates Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic apoptosis pathway initiated by bromo-substituted heterocycles.

Conclusion

This guide provides a snapshot of the cytotoxic potential of various bromo-substituted heterocyclic compounds. The presented data and methodologies offer a foundation for researchers to compare and select compounds for further development as anticancer agents. The elucidation of the underlying signaling pathways provides valuable insights into their mechanisms of action, paving the way for more targeted and effective cancer therapies. It is important to note that the cytotoxic activity of these compounds can vary significantly depending on the specific cell line and experimental conditions. Therefore, the information in this guide should be used as a starting point for more detailed investigations.

References

Validating the Mechanism of Action for Novel Oxazolopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the promising heterocyclic scaffolds, oxazolopyridine derivatives, particularly oxazolo[5,4-d]pyrimidines, have emerged as a focal point of research due to their structural similarity to purine bases and their diverse biological activities.[1][2] This guide provides a comparative analysis of novel oxazolopyridine derivatives, validating their mechanisms of action with supporting experimental data and detailed protocols.

Comparative Analysis of Cytotoxic Activity

Novel oxazolopyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following tables summarize the 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) values from in vitro studies, comparing the novel compounds with established chemotherapeutic agents.

Table 1: Cytotoxic Activity (CC50, µM) of Oxazolo[5,4-d]pyrimidine Derivatives against Various Cancer Cell Lines [2][3]

CompoundHT29 (Colon)A549 (Lung)MCF-7 (Breast)LoVo (Colon)
Novel Oxazolopyridine Derivatives
Compound 3g58.44 ± 8.75---
SCM9 (5-methyl analog of 3g)39.10 ± 7.79---
Compound 3e> 224.32--177.52 ± 6.65
Standard Chemotherapeutics
Cisplatin47.17 ± 7.43---
5-Fluorouracil381.16 ± 25.51---

Data presented as mean ± standard deviation. A lower value indicates higher cytotoxic activity.

Table 2: Inhibitory Activity (IC50, µM) of Oxazolo[5,4-d]pyrimidine Derivatives against VEGFR-2 and Cancer Cell Lines [4][5][6]

CompoundVEGFR-2 KinaseHUVEC ProliferationHepG2 (Liver)U251 (Glioblastoma)
Novel Oxazolopyridine Derivatives
Compound 50.330.29--
Compound 10.3---
Compound 20.3---
Compound 100.051---
Compound 3bComparable to Tivozanib---
Compound 3hComparable to Tivozanib---
Standard VEGFR-2 Inhibitors
Sunitinib--8.49.0
Tivozanib----

Data is compiled from multiple sources. Direct statistical comparison may not be applicable.

Validated Mechanisms of Action

Research has elucidated several key mechanisms through which novel oxazolopyridine derivatives exert their anticancer effects. These include the inhibition of critical signaling pathways and the induction of programmed cell death.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2] Several oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[4][6] By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways, such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, ultimately leading to the inhibition of endothelial cell proliferation and migration.[4]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Oxazolopyridine Oxazolopyridine Oxazolopyridine->VEGFR-2 PKC PKC PLCγ->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK Cell Survival Cell Survival AKT->Cell Survival Proliferation Proliferation MAPK->Proliferation

VEGFR-2 Signaling Inhibition
Induction of Extrinsic Apoptosis

Certain oxazolopyridine derivatives, such as compound 3g, have been shown to induce apoptosis, or programmed cell death, through the extrinsic pathway.[2] This is characterized by the downregulation of the anti-apoptotic protein BCL-2 and the upregulation of the pro-apoptotic factor caspase-3.[2] The activation of effector caspases like caspase-3 is a critical step in the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death.

Apoptosis_Pathway Oxazolopyridine Oxazolopyridine BCL-2 BCL-2 (Anti-apoptotic) Oxazolopyridine->BCL-2 Pro-caspase-3 Pro-caspase-3 Oxazolopyridine->Pro-caspase-3 BCL-2->Pro-caspase-3 Caspase-3 Caspase-3 (Active) Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Induction of Extrinsic Apoptosis
Interaction with PPIA and Modulation of MAPK Signaling

More recent studies have identified Peptidyl-prolyl cis-trans isomerase A (PPIA), also known as Cyclophilin A, as a direct target of some oxazolo[4,3-f]purine derivatives. The binding of these compounds to PPIA has been shown to inhibit the PPIA/MAPK signaling pathway, leading to increased reactive oxygen species (ROS), DNA damage, and endoplasmic reticulum (ER) stress, ultimately resulting in apoptosis.

PPIA_MAPK_Pathway Oxazolopyridine Oxazolopyridine PPIA PPIA Oxazolopyridine->PPIA MAPK Pathway MAPK Pathway PPIA->MAPK Pathway ROS Increase ROS Increase PPIA->ROS Increase Cell Survival Cell Survival & Proliferation MAPK Pathway->Cell Survival DNA Damage DNA Damage ROS Increase->DNA Damage ER Stress ER Stress ROS Increase->ER Stress Apoptosis Apoptosis DNA Damage->Apoptosis ER Stress->Apoptosis Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., HT29, A549) Start->Cell_Culture Treatment Treat with Oxazolopyridine Derivative Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT/SRB) Treatment->Cytotoxicity_Assay Kinase_Assay VEGFR-2 Kinase Assay Treatment->Kinase_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedures for the safe and compliant disposal of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, a halogenated heterocyclic organic compound. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Hazard Identification

Prior to handling, it is essential to be aware of the hazards associated with this compound.

Hazard Profile:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[2][3]
Eye IrritationH319Causes serious eye irritation.[2][3]
Respiratory IrritationH335May cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

EquipmentSpecification
GlovesChemical-resistant (e.g., Nitrile)
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat
RespiratoryUse in a well-ventilated area or fume hood
Waste Segregation and Collection

Proper segregation of chemical waste is the first step in compliant disposal. Due to its chemical structure, this compound is classified as a halogenated organic solid waste .

Collection Protocol:

  • Designated Waste Container:

    • Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[4]

    • Ensure the container is in good condition, free from cracks or damage.[4]

  • Labeling:

    • The waste container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.[5][6]

    • The label must include:

      • The full chemical name: "this compound"

      • The hazard characteristics: "Toxic," "Irritant"

      • The accumulation start date.[7]

      • The name of the principal investigator or laboratory contact.

  • Incompatible Wastes:

    • Do not mix this compound with the following:

      • Non-halogenated organic waste.[5][8]

      • Acids or bases.[6][9]

      • Oxidizing or reducing agents.

      • Aqueous waste.[6]

      • Heavy metals.[5][6]

On-site Storage and Handling

Proper storage of the collected waste is crucial to prevent accidents and ensure regulatory compliance.

Storage Guidelines:

ParameterRequirement
Location Store in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10]
Container Keep the waste container securely closed at all times, except when adding waste.[5]
Ventilation The storage area must be well-ventilated.[4]
Secondary Containment Place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[4][7]
Accumulation Limits Do not exceed 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste per SAA.[10][11]
Disposal Procedure

Final disposal must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Step-by-Step Disposal Workflow:

  • Container Full: Once the waste container is approximately three-quarters full, or has been accumulating for close to six months, prepare it for pickup.[12]

  • Request Pickup: Submit a hazardous waste pickup request to your institution's EHS office.[12] This is typically done through an online portal.

  • Documentation: Ensure all information on the hazardous waste tag is accurate and complete.[7]

  • EHS Collection: Trained EHS personnel will collect the waste from the designated SAA. Do not transport the hazardous waste yourself.[11]

  • Final Disposal: The EHS office will consolidate the waste and send it to a licensed facility for appropriate treatment, typically incineration for halogenated organic compounds.[8]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Disposal & Pickup A Generate Waste (this compound) B Identify as Halogenated Organic Solid Waste A->B C Select Designated 'Halogenated Organic Solids' Waste Container B->C Correct Classification D Affix 'Hazardous Waste' Label with Chemical Name, Hazards, and Start Date C->D E Add Waste to Container D->E F Store in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Keep Container Securely Closed F->G H Container is 3/4 Full or Approaching Time Limit? G->H H->G No I Submit Waste Pickup Request to EHS H->I Yes J EHS Collects Waste for Final Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound, a compound requiring careful management in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or gogglesMust be compliant with ANSI Z87.1 standards. A face shield should be used in addition to goggles when there is a splash hazard.
Skin Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Always check the glove manufacturer's chemical resistance guide.
Laboratory coatShould be fully buttoned.
Closed-toe shoesRequired for all laboratory work.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dusts are generated.
Operational Plan: Step-by-Step Handling Procedures

1. Weighing the Compound:

  • Preparation:

    • Conduct all weighing operations within a certified chemical fume hood to minimize inhalation exposure.

    • Gather all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, a pre-weighed sealable container, and a dedicated spatula.

  • Procedure:

    • Place an analytical balance inside the fume hood if possible. If the airflow affects the balance's accuracy, place the balance just outside the fume hood.

    • Tare a pre-weighed, sealable container on the balance.

    • Inside the fume hood, carefully transfer the desired amount of this compound powder to the container using a clean spatula.

    • Seal the container before removing it from the fume hood for weighing.

    • Place the sealed container on the balance to obtain the weight.

    • If adjustments are needed, return the sealed container to the fume hood to add or remove powder.

    • Once the desired weight is achieved, securely seal the container.

2. Preparing a Solution:

  • Preparation:

    • Work within a certified chemical fume hood.

    • Assemble all necessary PPE, the weighed compound in its sealed container, the chosen solvent, appropriate glassware (e.g., beaker, volumetric flask), and a magnetic stir bar and stir plate.

  • Procedure:

    • Add the chosen solvent to a beaker or flask.

    • Slowly and carefully add the weighed this compound powder to the solvent while stirring to facilitate dissolution.

    • If necessary, gently heat the solution on a stir plate to aid dissolution, ensuring the solvent's flash point is not exceeded.

    • Once the solid is completely dissolved, allow the solution to cool to room temperature if heated.

    • Transfer the solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, date of preparation, and appropriate hazard symbols.

Emergency and Disposal Plan

1. Spill Response:

  • Minor Spill (Small amount of powder):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills to avoid generating dust.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

    • Prevent entry to the contaminated area.

2. Disposal Plan:

  • Waste Segregation:

    • This compound is a halogenated organic compound.

    • All waste containing this chemical, including contaminated consumables (gloves, weigh boats, etc.) and excess solutions, must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[1][2]

    • Do not mix with non-halogenated waste.[1]

  • Container Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).

    • Keep the waste container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Segregate Halogenated Waste E->F G Dispose via EHS F->G

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.